GDC-0927
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100830-77-9 | |
| Record name | GDC-0927 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0927 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0927 as a selective estrogen receptor degrader
An In-Depth Technical Guide to GDC-0927: A Novel Oral Selective Estrogen Receptor Degrader
Abstract
The estrogen receptor (ER) is a cornerstone of diagnosis and treatment for the majority of breast cancers. However, the efficacy of endocrine therapies is often curtailed by the development of resistance, frequently driven by mutations in the ESR1 gene. Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy designed to overcome this resistance by not only antagonizing the receptor but also eliminating it entirely. This guide provides a comprehensive technical overview of this compound, a potent, non-steroidal, orally bioavailable SERD. We will dissect its dual mechanism of action, detail the preclinical validation workflows that established its promise, and synthesize the key findings from its clinical evaluation. While its development was ultimately discontinued, the story of this compound offers invaluable insights into the optimization of ER-targeted therapies and the pharmacodynamic principles that guide the development of next-generation oral SERDs.
The Rationale for a New Generation of ER Antagonists
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fundamentally dependent on the ER signaling pathway for its growth and proliferation.[1] For decades, the standard of care has involved endocrine therapies that either block estrogen production with aromatase inhibitors (AIs) or competitively inhibit the receptor with selective estrogen receptor modulators (SERMs) like tamoxifen.[2] While initially effective, a significant portion of tumors in the advanced setting develop resistance.
A key mechanism of this acquired resistance is the emergence of activating mutations in the ligand-binding domain of the ESR1 gene. These mutations render the ER constitutively active, independent of its natural ligand, estrogen, thereby making AIs and SERMs less effective.[3] This clinical challenge necessitated a new therapeutic approach: one that could eliminate the receptor protein itself.
Fulvestrant, the first-in-class SERD, validated this concept. It functions as a pure ER antagonist and induces its degradation.[4] However, its clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections and resulting in suboptimal drug exposure.[3] This created a clear and unmet need for potent, orally bioavailable SERDs to treat ER+ breast cancer, particularly tumors harboring ESR1 mutations. This compound (also known as SRN-927) was developed to meet this need.[2][3][5]
This compound: Molecular Profile and Dual Mechanism of Action
This compound is a non-steroidal small molecule featuring a chromene core.[6][7] Its design was driven by structure-activity relationship (SAR) studies aimed at maximizing ERα degradation efficacy, a feature found to be critical for robust activity in tamoxifen-resistant models.[2][7] The optimization process led to the inclusion of a fluoromethyl azetidine side chain, which significantly improved its degradation capacity.[2][5]
This compound exerts its antitumor effects through a dual mechanism:
-
Full ER Antagonism: It potently binds to the estrogen receptor, physically blocking its interaction with estrogen. This inhibits both ligand-dependent and the ligand-independent (e.g., ESR1-mutant driven) transcriptional activity that promotes tumor cell growth.[3][5]
-
Proteasome-Mediated ER Degradation: Upon binding, this compound induces a unique conformational change in the ER protein. This altered structure is recognized by the cellular machinery as aberrant, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3][5][8] This process depletes the total cellular pool of ER, removing the primary driver of the cancer.
References
- 1. newsroom.ucla.edu [newsroom.ucla.edu]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0927: A Preclinical Technical Guide for Researchers in Breast Cancer Drug Development
Introduction: The Clinical Challenge of Endocrine Resistance in ER+ Breast Cancer and the Emergence of Next-Generation SERDs
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, with endocrine therapies serving as the cornerstone of treatment. However, the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical hurdle. This has necessitated the development of novel therapeutic agents that can effectively target both wild-type and mutant forms of the estrogen receptor. GDC-0927 emerged as a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) designed to overcome the limitations of earlier endocrine therapies. This technical guide provides an in-depth overview of the preclinical data on this compound, offering researchers and drug development professionals a comprehensive resource on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Dual Approach to ER Antagonism
This compound distinguishes itself through a dual mechanism of action: it not only antagonizes the estrogen receptor but also promotes its proteasomal degradation.[1] This complete antagonism and degradation effectively shuts down ER-mediated signaling pathways, a critical driver of tumor growth in ER+ breast cancer.[1] Furthermore, this compound has been shown to immobilize the estrogen receptor, further inhibiting its transcriptional activity.
The degradation of the estrogen receptor is a key feature of this compound's activity. In preclinical studies, this compound demonstrated the ability to degrade ER in all ER+ cell lines tested.[1] This activity is crucial for its efficacy in models harboring ESR1 mutations, which can confer ligand-independent activation of the receptor.
Caption: this compound binds to the estrogen receptor, blocking estrogen binding and promoting its degradation via the proteasome, thereby inhibiting downstream gene transcription.
In Vitro Activity: Potent and Broad Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated across various breast cancer cell lines. A key indicator of a compound's potency is its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Cell Line | Receptor Status | IC50/EC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | 0.3 |
This table represents publicly available data. A comprehensive panel of breast cancer cell lines would be necessary for a complete in vitro profile.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
The causality behind choosing a luminescent-based assay like CellTiter-Glo® lies in its high sensitivity and direct measurement of ATP, which is a key indicator of metabolically active, viable cells. This provides a robust and reproducible method for determining the cytotoxic and cytostatic effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for the compound to exert its effect.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plates at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and fit a dose-response curve to determine the IC50/EC50 value.
In Vivo Efficacy: Tumor Regression in Xenograft and Patient-Derived Models
The in vivo antitumor activity of this compound has been demonstrated in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs). These models are crucial for evaluating a drug's efficacy in a more physiologically relevant setting.
Activity in a Tamoxifen-Resistant Xenograft Model
A significant challenge in ER+ breast cancer treatment is acquired resistance to therapies like tamoxifen. Preclinical studies have shown that this compound is highly effective in a tamoxifen-resistant MCF-7 xenograft model. In one study, this compound induced tumor regression in 5 out of 8 animals, demonstrating its potential to overcome this form of resistance.
Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes. This compound has shown dose-dependent antitumor activity in PDX models of ER+ breast cancer, with an efficacious and well-tolerated dose range of 10-100 mg/kg/day.[1] Notably, this activity was observed in models with both wild-type and mutant ESR1.[1]
| Model Type | ESR1 Status | This compound Efficacy |
| Patient-Derived Xenograft (PDX) | Wild-Type | Dose-dependent antitumor activity |
| Patient-Derived Xenograft (PDX) | Mutant | Dose-dependent antitumor activity |
Specific Tumor Growth Inhibition (TGI) percentage data is not consistently available in the public domain and would require access to proprietary study reports for a complete quantitative summary.
Experimental Protocol: In Vivo Xenograft Study
The rationale for using xenograft models is to assess the therapeutic efficacy and tolerability of a compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties that cannot be obtained from in vitro studies.
Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Step-by-Step Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant breast cancer cells or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at various dose levels daily. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Demonstrating ER Degradation: Western Blot Analysis
Verifying the degradation of the target protein is essential to confirm the mechanism of action of a SERD. Western blotting is a standard technique used for this purpose.
Experimental Protocol: Western Blot for ERα Degradation
The choice of Western blotting is based on its ability to separate proteins by size and allow for the specific detection of the target protein (ERα) using an antibody, thus providing a semi-quantitative measure of protein levels.
Step-by-Step Methodology:
-
Cell Lysis: Treat breast cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to ERα will be proportional to the amount of protein present. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Combination Therapy: A Look to the Future
While preclinical data on the combination of this compound with other targeted agents, such as the CDK4/6 inhibitor palbociclib, is not extensively available in the public domain, the rationale for such a combination is strong. CDK4/6 inhibitors have shown significant efficacy in combination with endocrine therapies in ER+ breast cancer. The combination of a potent SERD like this compound with a CDK4/6 inhibitor could potentially lead to a more profound and durable response by targeting two key signaling pathways involved in tumor growth and proliferation. Further preclinical studies are warranted to explore the synergistic potential of such combinations.
Conclusion: this compound as a Potent and Differentiated SERD
The preclinical data for this compound demonstrate its potential as a highly effective agent for the treatment of ER+ breast cancer. Its dual mechanism of action, potent in vitro and in vivo activity in both wild-type and mutant ESR1 models, and efficacy in overcoming tamoxifen resistance highlight its promise. This technical guide provides a foundational understanding of the preclinical characteristics of this compound, offering valuable insights for researchers and clinicians working to advance the treatment of ER+ breast cancer.
References
GDC-0927: A Technical Guide to a Potent Selective Estrogen Receptor Degrader
This in-depth technical guide provides a comprehensive overview of GDC-0927 (also known as SRN-927), a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) degrader. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and relevant clinical and preclinical data of this compound, offering a foundational understanding for its application in research settings.
Introduction: The Rationale for a Novel SERD
The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target.[1] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen, have been foundational in treatment. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[1][2] This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). These molecules not only antagonize the receptor but also promote its degradation.
This compound emerged from efforts to develop an orally bioavailable SERD with robust activity against both wild-type and mutant ER.[1][3] It was designed to overcome the limitations of fulvestrant, the first approved SERD, which has poor pharmaceutical properties and requires intramuscular injection.[1] this compound demonstrated promising preclinical activity, inducing tumor regression in estrogen receptor-positive (ER+) breast cancer patient-derived xenograft models.[4][5][6][7][8][9][10][11]
Chemical Structure and Physicochemical Properties
This compound is a non-steroidal molecule with a chromene core.[2] Its structure was optimized to enhance ERα degradation efficacy, with a key feature being the fluoromethyl azetidine side chain.[1][3]
Chemical Identifiers
| Property | Value |
| IUPAC Name | 4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)-2-(6-hydroxy-2-(4-hydroxyphenyl)-3-methyl-2H-chromen-4-yl)phenol |
| Molecular Formula | C28H28FNO4[4][12] |
| Molecular Weight | 461.52 g/mol [4][6][7] |
| CAS Number | 1642297-01-5[4][6][7] |
| SMILES | OC1=CC=C2C(C(C)=C(C3=CC=CC(O)=C3)--INVALID-LINK--O2)=C1[4] |
Physicochemical Data
| Property | Description | Source |
| Appearance | Solid, Light yellow to yellow powder | [4] |
| Solubility | DMSO: 83.33 mg/mL (180.56 mM) (ultrasonic recommended) | [4][7] |
| logP | 5.4 | [3] |
| pKa (acidic) | 6.1 | [3] |
| pKa (basic) | 7.4 | [3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Stable for 3 years at -20°C and 2 years at 4°C.[4][6]
-
In Solvent (-80°C): Stable for up to 2 years.[4]
-
In Solvent (-20°C): Stable for up to 1 year.[4] It is recommended to prepare solutions freshly and aliquot to avoid repeated freeze-thaw cycles.[4][6]
Mechanism of Action: ER Antagonism and Degradation
This compound is a selective estrogen receptor antagonist and degrader.[4][5][7] Its primary mechanism involves binding to the estrogen receptor, which both blocks its function and flags it for destruction by the cellular machinery.
Dual-Action on Estrogen Receptor
-
Antagonism: this compound competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This blocks the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes that drive tumor growth.[3][5]
-
Degradation: Upon binding, this compound induces a conformational change in the ER that is recognized by the ubiquitin-proteasome system.[3][10] This leads to the ubiquitination and subsequent degradation of the ER protein, reducing the total cellular pool of the receptor available for signaling.[1]
Interestingly, while this compound was designed to maximize ER degradation, clinical data from a Phase I study showed a profound reduction in ER activity (measured by FES-PET scans) but only a modest reduction in ER protein expression (approximately 40%).[5][8] This suggests that its potent antagonist activity, which involves immobilizing the ER, may be a more significant driver of its anti-tumor effects than degradation alone.[5][10][13]
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abmole.com [abmole.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Collection - Data from An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Immunomart [immunomart.com]
- 13. pubs.acs.org [pubs.acs.org]
Authored for Drug Development Professionals, Researchers, and Scientists
An In-Depth Technical Guide to the Discovery and Development of Giredestrant (GDC-0927 and GDC-9545)
Introduction: Addressing the Unmet Need in ER-Positive Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most frequently diagnosed subtype, accounting for approximately 70% of all cases.[1][2] Endocrine therapies, which target the ER signaling pathway, have been a cornerstone of treatment for decades. However, resistance to these therapies, either de novo or acquired, remains a significant clinical challenge. A key mechanism of acquired resistance is the development of mutations in the ESR1 gene, which encodes ERα. These mutations can render the receptor constitutively active, independent of its natural ligand, estrogen, driving tumor growth despite treatment with aromatase inhibitors (AIs) or selective estrogen receptor modulators (SERMs) like tamoxifen.[3][4]
The first-in-class selective estrogen receptor degrader (SERD), fulvestrant, demonstrated that completely antagonizing and degrading the ER protein is a viable strategy, particularly in patients with ESR1 mutations.[3][5] However, fulvestrant's clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections that result in suboptimal pharmacokinetic exposure.[3][5] This created a clear and urgent need for a potent, orally bioavailable SERD that could achieve consistent and maximal therapeutic exposure to more effectively shut down ER signaling in both wild-type and mutant ER+ breast cancers. This guide details the discovery and development journey of giredestrant, a next-generation oral SERD that evolved from the early clinical candidate this compound.
Part 1: Discovery and Lead Optimization - The Evolution to a Potent Oral SERD
The development of giredestrant was a multi-stage process of rational drug design, focused on prospectively optimizing for a specific biochemical outcome: maximal ERα degradation.
The Rationale for a New Chemical Scaffold
The initial discovery program at Genentech/Roche sought to identify nonsteroidal, orally bioavailable SERDs. Early efforts led to the identification of GDC-0810 (brilanestrant), a first-generation oral SERD featuring a cinnamic acid side chain.[6][7] While promising, the program sought to further improve potency and achieve a more complete suppression of ER signaling.[7]
This led to the exploration of a distinct chemical series characterized by an amine-based chromene scaffold.[5] The central hypothesis was that maximizing the efficacy of ERα degradation would translate to more robust anti-tumor activity, particularly in models of endocrine resistance.[5]
Structure-Activity Relationship (SAR) and the Identification of this compound
The key to unlocking superior potency was a systematic structure-activity relationship (SAR) investigation focused on the side chain responsible for driving ER degradation.[5] The scientific causality was clear: the conformation induced by the ligand's side chain upon binding to the ER ligand-binding domain dictates the receptor's fate—whether it is merely antagonized or tagged for proteasomal destruction.
The optimization process involved several key steps:
-
Assay Development : An in-cell western assay was established to directly measure ERα protein levels in MCF-7 breast cancer cells, providing a direct, quantitative readout of SERD activity.[5]
-
Side-Chain Refinement : Researchers moved away from the acrylic acid moiety of GDC-0810 and explored different amine-based side chains.[7]
-
Key Innovation : The investigation found that incorporating a fluoroalkylamine side chain, specifically a fluoromethyl azetidine group , dramatically enhanced ER degradation efficacy.[5][6]
This optimization campaign culminated in the identification of compound 17ha , later named This compound .[5] This molecule demonstrated superior ERα degradation efficacy (97%) compared to earlier leads and induced a distinct conformation in the ERα protein, leading to more consistent and complete suppression of ER signaling.[5][6] The evolution from GDC-0810 to this compound provided new insights into ER biology, establishing that maximizing ER degradation was a critical parameter for efficacy.[7]
Caption: Logical workflow of the lead optimization process identifying this compound.
Part 2: Mechanism of Action - A Dual Approach to ER Blockade
Giredestrant (and its precursor this compound) functions as a potent, nonsteroidal SERD, meaning it antagonizes the effects of estrogen through a dual mechanism.[8]
-
Competitive Antagonism : The molecule competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ER with nanomolar potency.[8][9] This binding physically blocks estrogen from docking with the receptor, preventing the conformational change required for transcriptional activation.
-
Proteasome-Mediated Degradation : Upon binding, giredestrant induces an inactive conformation in the ER LBD.[8][10] This altered shape is recognized by the cell's ubiquitin-proteasome system, which tags the ER protein for destruction.[10] The subsequent degradation of the receptor removes it entirely from the cell, offering a more comprehensive and durable blockade of the ER signaling pathway compared to SERMs, which merely block the receptor.[8][10]
This degradation-focused mechanism is crucial for overcoming resistance, as it effectively eliminates the mutated ER protein that drives ligand-independent tumor growth.[9]
Caption: Mechanism of action of Giredestrant on the ER signaling pathway.
Part 3: Preclinical Characterization of this compound
Following its discovery, this compound underwent rigorous preclinical evaluation to validate its therapeutic hypothesis.
In Vitro Potency
In preclinical studies, this compound demonstrated ER degradation in all ER+ cell lines tested and maintained a full antagonist profile, unlike some earlier compounds that displayed partial agonism.[3] A key finding from the discovery phase was that maximizing ER degradation efficacy directly correlated with anti-tumor activity.
| Compound | ERα Degradation Efficacy (in MCF-7 cells) | In Vivo Activity (Tamoxifen-Resistant Xenograft) |
| Compound 5a | 91% | Inferior Activity |
| This compound | 97% | Tumor Regression |
| Table based on data presented in the discovery publication.[5] |
In Vivo Efficacy in Xenograft Models
The superior in vitro profile of this compound translated to robust in vivo activity.
-
Protocol : Patient-derived xenograft (PDX) models of ER+ breast cancer, including those with both wild-type and mutant ESR1, were used. Mice bearing established tumors were treated with this compound administered orally. Tumor volume was measured over time to assess anti-tumor activity.
-
Results : this compound demonstrated dose-dependent tumor regression in ER+ breast cancer xenograft models.[3][11] Crucially, it showed potent activity in tamoxifen-resistant models, validating its potential in the endocrine-resistant setting.[5] The efficacious dose range in these models was 10–100 mg/kg/day, which was well-tolerated.[3][6]
Part 4: The Clinical Development Journey
Phase I Study of this compound (NCT02316509)
The first-in-human study of this compound was a Phase I dose-escalation and expansion trial designed to assess its safety, pharmacokinetics (PK), and preliminary efficacy in postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer.[3][12]
-
Study Design : A standard 3+3 dose-escalation design was used.[12] Patients were heavily pretreated, with all having received prior AIs and many having had fulvestrant, CDK4/6 inhibitors, and chemotherapy.[3]
-
Safety and Tolerability : this compound was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1,400 mg/day.[3][13] Most adverse events (AEs) were Grade 1 or 2.[3]
| Common Adverse Events (All Grades, Regardless of Causality) |
| Nausea |
| Constipation |
| Diarrhea |
| Arthralgia |
| Fatigue |
| Hot Flush |
| Data from the this compound Phase I study.[3][11] |
-
Pharmacokinetics (PK) : The study confirmed that this compound was orally bioavailable and suitable for once-daily dosing.[3][11] Following dosing, an accumulation of approximately 1.6-fold was observed, consistent with its half-life.[11]
-
Pharmacodynamics (Target Engagement) : Evidence of robust target engagement was a key finding. This was assessed using [18F]-fluoroestradiol (FES) PET scans, a specialized imaging technique that measures ER availability in tumors.
-
Protocol : Patients underwent a FES-PET scan at baseline and again after treatment with this compound. The uptake of the FES tracer in tumor lesions was quantified to determine the percentage of ER occupancy by the drug.
-
Results : this compound led to a >90% reduction in FES uptake in tumors, demonstrating near-complete target engagement, regardless of ESR1 mutation status.[3][11] On-treatment biopsies also showed a reduction in ER protein expression by approximately 40%.[3]
-
-
Preliminary Efficacy : In this heavily pretreated population, 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease.[3][11]
The Transition to Giredestrant (GDC-9545)
While the Phase I study of this compound successfully demonstrated proof-of-concept, its clinical development was ultimately halted due to suboptimal drug-like properties, specifically low oral exposure that would require a high pill burden for patients.[6][13]
This is a critical, field-proven insight: a potent molecule is not enough; it must also possess favorable pharmacokinetic and pharmaceutical properties for successful late-stage development. The learnings from this compound directly informed the development of a next-generation, optimized compound: GDC-9545 , now known as giredestrant . GDC-9545 was specifically designed to retain the high-potency SERD mechanism of this compound while possessing improved oral bioavailability and overall better clinical pharmacology attributes.[13]
Pivotal Phase III Trials of Giredestrant (GDC-9545)
Giredestrant has been investigated in a comprehensive program of five Phase III trials across various stages of ER+ breast cancer.[1][2] The results have positioned it as a potential new standard of care.
| Trial Name (Identifier) | Setting | Key Finding | Citation(s) |
| lidERA (NCT04961996) | Adjuvant (Early-Stage BC) | Significantly reduced the risk of invasive disease recurrence or death by 30% vs. standard endocrine therapy. At 3 years, 92.4% of patients on giredestrant were invasive disease-free vs. 89.6% on standard of care. | [1][14][15] |
| evERA (NCT05306340) | Metastatic (2L/3L) | Showed a significant progression-free survival benefit when combined with everolimus vs. standard endocrine therapy plus everolimus. | [2][15] |
| coopERA (NCT04436744) | Neoadjuvant (Pre-surgical) | Demonstrated superiority over anastrozole in reducing tumor cell proliferation (Ki67 levels). | [1][2] |
| pionERA (NCT05234397) | Metastatic (1L/2L) | Evaluating giredestrant + CDK4/6 inhibitor vs. fulvestrant + CDK4/6 inhibitor in patients with resistance to prior adjuvant endocrine therapy. | [16] |
These landmark results, particularly from the lidERA trial, mark giredestrant as the first and only oral SERD to demonstrate superior invasive disease-free survival in the adjuvant setting, representing a significant advance in endocrine therapy.[1][14]
Conclusion and Future Directions
The journey from the initial discovery of an amine-based chromene scaffold to the pivotal clinical trial success of giredestrant (GDC-9545) exemplifies a modern, structure-based, and mechanistically driven drug development program. The evolution from this compound, a potent but pharmacokinetically suboptimal molecule, to the refined clinical candidate giredestrant underscores the importance of holistic optimization in drug discovery.
Giredestrant's dual mechanism of potent ER antagonism and degradation, combined with the convenience of oral administration and a well-tolerated safety profile, has demonstrated superior efficacy compared to the long-standing standard of care.[1][14] The robust body of evidence from a comprehensive Phase III program supports its potential to become a new standard-of-care endocrine therapy for patients with ER-positive breast cancer across multiple disease settings, from early-stage curative intent to advanced metastatic disease.
References
- 1. roche.com [roche.com]
- 2. gene.com [gene.com]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Giredestrant - NCI [dctd.cancer.gov]
- 9. Giredestrant - Wikipedia [en.wikipedia.org]
- 10. What is Giredestrant used for? [synapse.patsnap.com]
- 11. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 13. mdpi.com [mdpi.com]
- 14. patientworthy.com [patientworthy.com]
- 15. onclive.com [onclive.com]
- 16. Giredestrant Phase III in breast cancer (pionERA BC) | Genentech [genentech-medinfo.com]
GDC-0927: A Technical Guide to Target Engagement and Pharmacodynamics
This guide provides an in-depth technical overview of the methodologies used to assess the target engagement and pharmacodynamic effects of GDC-0927, a novel, potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD). The content is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, pharmacology, and translational medicine.
Introduction to this compound: A Next-Generation Endocrine Therapy
This compound is a selective estrogen receptor (ER) antagonist and degrader designed to combat estrogen receptor-positive (ER+) breast cancer.[1] Developed to overcome the limitations of earlier endocrine therapies, this compound exhibits a dual mechanism of action: it not only competitively inhibits estrogen binding to ER but also induces the degradation of the ER protein itself.[1][2] This approach aims to provide a more complete and durable suppression of ER signaling, which is a key driver of tumor growth in the majority of breast cancers.[3] Preclinical studies in ER+ breast cancer xenograft models, including those with activating mutations in the estrogen receptor 1 gene (ESR1), have demonstrated its potent anti-tumor activity.[2][4] These promising preclinical findings led to the clinical evaluation of this compound in a Phase I trial for postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer (NCT02316509).[5]
Mechanism of Action: Dual Blockade of Estrogen Receptor Signaling
This compound exerts its anti-tumor effects by directly targeting the estrogen receptor alpha (ERα). Its mechanism involves two key actions:
-
ER Antagonism: this compound binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation.[6]
-
ER Degradation: Upon binding, this compound induces a conformational change in ERα that marks it for ubiquitination and subsequent degradation by the proteasome.[1][6] This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.
Interestingly, while this compound is a potent degrader of ERα, evidence from clinical studies suggests that its profound suppression of ER transcriptional activity, achieved by immobilizing the receptor, may be a more dominant driver of its anti-tumor effects than receptor degradation alone.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 6. pubs.acs.org [pubs.acs.org]
The SERD GDC-0927: A Technical Guide to its Mechanism and Impact on Estrogen Receptor Signaling
Introduction: The Evolving Landscape of Endocrine Therapy
For decades, targeting the estrogen receptor (ER) has been a cornerstone in the treatment of ER-positive breast cancer. Therapies have largely fallen into two categories: selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively antagonize estrogen binding, and aromatase inhibitors, which block estrogen synthesis. While effective, the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. These mutations can render the receptor constitutively active, driving tumor growth independent of its natural ligand, estradiol.[1]
This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). Unlike SERMs, SERDs not only block ER activity but also induce a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action offers a promising strategy to overcome both ligand-dependent and ligand-independent ER signaling. GDC-0927 (also known as SRN-927 and RG6047) is a potent, non-steroidal, orally bioavailable SERD developed to address this unmet need.[2][3][4] This guide provides an in-depth technical overview of this compound's effect on estrogen receptor signaling, detailing its mechanism of action and the experimental methodologies used for its characterization.
This compound: A Dual-Action Modulator of Estrogen Receptor Signaling
This compound is a chromene-based compound that acts as a full ER antagonist.[1] Its primary mechanism involves binding to the ER's ligand-binding domain, inducing a distinct conformational change that both prevents the receptor from adopting an active state and targets it for ubiquitination and subsequent degradation by the 26S proteasome. This effectively reduces the total cellular pool of ER protein, thereby shutting down downstream signaling pathways that drive cell proliferation.
A key feature of this compound is its ability to immobilize the estrogen receptor, which is thought to be a critical aspect of its potent antagonist activity.[1] Interestingly, clinical data suggests that while this compound leads to a profound blockade of ER signaling, as evidenced by a greater than 90% reduction in [¹⁸F]-fluoroestradiol (FES) uptake in PET scans, the corresponding degradation of the ER protein is more modest, at approximately 40%.[5][6] This suggests that the potent anti-tumor effect of this compound may be driven by a combination of robust antagonism and partial degradation, effectively silencing the receptor's transcriptional activity.
This compound has demonstrated efficacy in preclinical models of ER-positive breast cancer, including those that have developed resistance to tamoxifen.[2][7] Furthermore, it has shown activity against tumors harboring activating ESR1 mutations, which are a common mechanism of acquired resistance to aromatase inhibitors.[1]
Chemical Structure of this compound
References
- 1. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SRN-927, RG6047) | SERD | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GDC-0927 Treatment in Patient-Derived Xenograft (PDX) Models: An Application Note and Protocol
Introduction: Modeling Endocrine Resistance with High-Fidelity Tools
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all cases, making endocrine therapy a cornerstone of treatment.[1][2] However, a significant number of patients develop resistance to standard-of-care treatments like tamoxifen and aromatase inhibitors, posing a major clinical challenge.[1][3] This resistance is often driven by mutations in the estrogen receptor alpha gene (ESR1) or the activation of alternative signaling pathways, yet tumors frequently remain dependent on ER signaling.[4]
To develop next-generation therapies that overcome resistance, researchers require preclinical models that accurately reflect the complexity and heterogeneity of human tumors.[5] Patient-Derived Xenograft (PDX) models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, have emerged as a powerful platform.[5][6] These models preserve the genomic, transcriptomic, and histological characteristics of the original tumor, offering superior predictive value for drug efficacy compared to traditional cell line xenografts.[2][7]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD), in ER+ breast cancer PDX models. This compound serves as an exemplary tool compound for investigating the therapeutic potential of complete ER pathway inhibition in clinically relevant preclinical settings.
The Molecular Mechanism of this compound: A Dual-Action Approach
This compound is a non-steroidal small molecule designed to be a pure ER antagonist that also induces the degradation of the ERα protein.[4][8] Its mechanism is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues.[9]
The core functions of this compound are:
-
ER Antagonism: this compound binds to the ERα ligand-binding domain, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[3][10]
-
ER Degradation: This binding also destabilizes the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][4]
This dual activity is designed to shut down both ligand-dependent and ligand-independent ER signaling, making it a powerful strategy against tumors with ESR1 mutations that confer constitutive activity.[4][11]
A critical insight from mechanistic studies is that this compound, much like the clinical SERD fulvestrant, potently suppresses ER transcriptional activity by markedly slowing the intranuclear mobility of the receptor.[12] This potent transcriptional silencing may be a more critical driver of its anti-proliferative effects than the absolute percentage of ER protein degradation.[12][13] This distinction is crucial for interpreting pharmacodynamic data, where a modest reduction in total ER protein may still correspond to a profound and efficacious shutdown of the signaling pathway.
Preclinical Study Design Considerations
A well-designed PDX study is crucial for obtaining reliable and translatable data. The following elements require careful consideration.
-
PDX Model Selection: The choice of model is paramount. Utilize well-characterized ER+ PDX models, preferably with available data on histology, ER/PR/HER2 status, and ESR1 mutation status. The selection should align with the specific research question (e.g., using an ESR1-mutant model to study acquired resistance). Both primary and metastatic-derived PDX models can be used, with the latter being particularly relevant for advanced disease.[14][15]
-
Host Strain: Severely immunodeficient mice are required for successful engraftment.[5] NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice are the gold standard due to their lack of mature T, B, and NK cells, supporting robust tumor growth.
-
Implantation Site:
-
Subcutaneous: The most common and technically straightforward method, ideal for efficacy studies where tumor growth is monitored by calipers. Tumors are typically implanted in the flank.
-
Orthotopic: Implantation into the mammary fat pad is more physiologically relevant and is the preferred method for studying tumor microenvironment interactions and metastasis.[7][16]
-
-
Hormone Supplementation: The growth of ER+ breast cancer PDX models is typically dependent on estrogen.[9] Sustained-release estradiol pellets (e.g., 0.72 mg, 90-day release) should be implanted subcutaneously in the host mouse 24-48 hours prior to tumor implantation to support initial engraftment and growth.
-
Study Cohorts and Controls:
-
Vehicle Control: Essential for establishing the baseline tumor growth rate. The vehicle should be identical to that used for this compound.
-
This compound Treatment Group: The efficacious dose range in preclinical models is reported to be 10-100 mg/kg/day, administered orally.[3][4] Dose-response studies are recommended to identify the optimal therapeutic dose.
-
Standard-of-Care Control (Optional but Recommended): Including a cohort treated with a clinically relevant agent (e.g., tamoxifen, fulvestrant) provides a valuable benchmark for evaluating the relative efficacy of this compound.
-
Experimental Workflow for a this compound PDX Study
The overall process, from model expansion to data analysis, follows a systematic workflow.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Causality Behind Choices: Oral gavage is the standard administration route for orally bioavailable compounds in mice, ensuring consistent delivery. The vehicle choice is critical for solubility and stability; a suspension in a standard aqueous vehicle like methylcellulose with a surfactant is a common and effective approach for many small molecules.
-
Reconstitution: this compound is typically supplied as a powder.[8] Prepare a stock solution in a solvent like DMSO if needed for initial solubilization, but the final dosing formulation should be an aqueous-based suspension to minimize vehicle toxicity with daily dosing.
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in purified water.
-
Dosing Formulation:
-
Calculate the total amount of this compound needed for the study based on the dose (e.g., 50 mg/kg), number of animals, and dosing volume (typically 10 mL/kg or 0.2 mL for a 20 g mouse).
-
On each dosing day, weigh the required amount of this compound powder.
-
Create a homogenous suspension by adding the powder to the prepared vehicle. Use a small magnetic stir bar or vortex vigorously to ensure uniformity. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to calculate the precise volume to be administered.
-
Administer the formulation via oral gavage using a proper-sized, ball-tipped feeding needle.
-
Ensure proper technique to avoid accidental administration into the trachea. Observe the animal for a few minutes post-dosing.
-
Protocol 2: PDX Efficacy Study
Trustworthiness Through Design: This protocol incorporates key elements for self-validation: monitoring animal health (body weight) to distinguish drug toxicity from anti-tumor effects, randomizing animals to avoid bias, and using precise caliper measurements for objective tumor volume assessment.
-
Animal Preparation: Acclimate immunodeficient mice (e.g., female NSG, 6-8 weeks old) to the facility for at least one week.
-
Estradiol Supplementation: Anesthetize the mice and subcutaneously implant a 17β-estradiol pellet (0.72 mg, 90-day release) in the dorsal flank opposite the planned tumor implantation site. Allow 24-48 hours for recovery.
-
Tumor Implantation:
-
Under sterile conditions, thaw a cryopreserved PDX tumor fragment or harvest a fresh tumor from a passaging mouse.
-
Cut the tumor into small fragments (approx. 2-3 mm³).
-
Anesthetize a study mouse. Implant a single tumor fragment subcutaneously into the right flank using a trocar.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for palpable tumors approximately 7-10 days post-implantation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Simultaneously, record the body weight of each animal.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, this compound 50 mg/kg). Ensure the average tumor volume and body weight are similar across all groups at the start of treatment (Day 0).
-
Begin daily oral administration of the assigned treatments as described in Protocol 1.
-
-
Study Endpoint:
-
Continue treatment and monitoring for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³).
-
Euthanize mice if they show signs of distress, >20% body weight loss, or tumor ulceration.
-
At the end of the study, record final tumor volumes and body weights, then euthanize all remaining animals. Excise, weigh, and process the tumors for pharmacodynamic analysis.
-
Protocol 3: Pharmacodynamic (PD) Endpoint Analysis
Causality Behind Choices: Measuring both ER protein levels and the transcription of ER-target genes provides a more complete picture of target engagement. A reduction in ER protein confirms the drug's degradation activity, while suppressed gene expression confirms the functional shutdown of the signaling pathway.
-
Tumor Processing: Immediately after excision, bisect the tumor.
-
Snap-freeze one half in liquid nitrogen and store at -80°C for protein and RNA analysis.
-
Place the other half in 10% neutral buffered formalin for 24 hours for histological analysis (e.g., Immunohistochemistry for ERα).
-
-
Western Blot for ERα:
-
Homogenize the frozen tumor tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 μg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERα. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band intensity using densitometry software.
-
-
qPCR for ER-Target Genes:
-
Extract total RNA from frozen tumor tissue using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 μg of total RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for ER-target genes (e.g., Progesterone Receptor (PGR), GREB1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Calculate the relative change in gene expression using the ΔΔCt method, normalizing to the vehicle-treated group.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Example In Vivo Efficacy Data for this compound in an ER+ PDX Model
| Treatment Group (n=8) | Dose (mg/kg, p.o., qd) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
|---|---|---|---|
| Vehicle | - | 1250 ± 150 | - |
| This compound | 50 | 150 ± 45 | 118% (Regression) |
| Standard of Care | Dose | 450 ± 80 | 72% |
%TGI is calculated relative to the vehicle control group. Values >100% indicate tumor regression.
Table 2: Example Pharmacodynamic Data from Excised Tumors
| Treatment Group | Mean ERα Protein Level (% of Vehicle) ± SEM | Relative PGR Gene Expression (Fold Change vs. Vehicle) ± SEM |
|---|---|---|
| Vehicle | 100 ± 12 | 1.0 ± 0.2 |
| this compound (50 mg/kg) | 55 ± 8 | 0.15 ± 0.05 |
Interpreting the Results: The data above would demonstrate that this compound treatment leads to significant tumor regression.[9] The pharmacodynamic data confirms target engagement, showing a ~45% reduction in ERα protein and a profound 85% suppression of PGR gene expression.[4][17] This aligns with the understanding that this compound's potent transcriptional inhibition is a key driver of its efficacy.[12]
Conclusion
This compound is a valuable tool for preclinical research in ER+ breast cancer. When used in clinically relevant PDX models, it allows for a robust evaluation of the therapeutic hypothesis that complete and sustained inhibition of the ER pathway can overcome mechanisms of endocrine resistance. Although its clinical development was halted due to pharmacokinetic properties in humans, its potent and well-defined mechanism of action makes it an excellent standard for evaluating novel ER-targeted therapies.[3][10] The protocols and considerations outlined in this guide provide a framework for conducting rigorous and reproducible in vivo studies to advance the development of new treatments for breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncodesign-services.com [oncodesign-services.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDX Models for Breast Cancer - Alfa Cytology [alfacytology.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancertools.org [cancertools.org]
- 15. elgenelim.com [elgenelim.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Collection - Data from An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
Application Note: A Validated Western Blot Protocol for Monitoring GDC-0927-Mediated Estrogen Receptor-Alpha (ERα) Degradation
Introduction
Estrogen Receptor-alpha (ERα), a ligand-activated transcription factor, is a key driver in the majority of breast cancers. Endocrine therapies that target this pathway are a cornerstone of treatment. GDC-0927 is a novel, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) that merely antagonize the receptor, SERDs like this compound and the clinically approved drug fulvestrant are designed to bind to ERα and induce its proteasomal degradation.[4][5] This mechanism of action eliminates the receptor protein, offering a more complete shutdown of ERα signaling.[6][7]
Verifying the on-target effect of compounds like this compound is critical in both preclinical research and drug development. Western blotting is a fundamental and powerful immunoassay used to measure changes in the protein levels of ERα within cancer cells following treatment. This application note provides an in-depth, field-proven protocol to quantify this compound-induced ERα degradation. The protocol is designed to be self-validating by incorporating essential controls that confirm the specificity and mechanism of the degradation process.
Principle of the Assay
This protocol is based on the principle that this compound binding to ERα induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[8] ERα-positive breast cancer cells, such as MCF-7, are treated with this compound over a time course or at various concentrations.[9][10] Total cellular protein is then extracted, and the protein concentration is normalized across all samples to ensure equal loading.[11] The proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with a primary antibody specific to ERα. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured and quantified. A decrease in the ERα band intensity relative to an untreated control indicates protein degradation. A loading control antibody (e.g., against GAPDH or β-actin) is used to confirm that any observed decrease in ERα is due to the drug's effect and not to errors in protein loading.[12][13]
This compound Mechanism of Action
Materials and Reagents
| Reagent/Material | Recommended Source (Example) | Purpose |
| Cell Line | ||
| MCF-7 Human Breast Cancer Cells | ATCC (HTB-22) | ERα-positive cell model.[9][14] |
| Cell Culture | ||
| DMEM with high glucose | Gibco (11965092) | Base medium |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | Growth supplement |
| Penicillin-Streptomycin | Gibco (15140122) | Antibiotic |
| Compounds | ||
| This compound | Selleckchem (S8517) | Test compound |
| Fulvestrant (ICI 182,780) | Selleckchem (S1191) | Positive control SERD.[6][15] |
| MG132 | Selleckchem (S2619) | Proteasome inhibitor control.[16][17] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Vehicle for dissolving compounds |
| Antibodies | ||
| Primary: Rabbit anti-ERα | Cell Signaling Tech. (#8644) | Detects ERα protein (~66 kDa).[18] |
| Primary: Mouse anti-GAPDH | Cell Signaling Tech. (#97166) | Loading control (~37 kDa).[19] |
| Secondary: Anti-rabbit IgG, HRP-linked | Cell Signaling Tech. (#7074) | Binds to ERα primary antibody |
| Secondary: Anti-mouse IgG, HRP-linked | Cell Signaling Tech. (#7076) | Binds to GAPDH primary antibody |
| Lysis & Electrophoresis | ||
| RIPA Lysis Buffer | Cell Signaling Tech. (#9806) | Cell lysis and protein extraction |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher (78440) | Prevent protein degradation post-lysis |
| Bradford Protein Assay Kit | Bio-Rad (5000006) | Protein quantification.[11][20] |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) | Sample preparation for SDS-PAGE |
| Precast Polyacrylamide Gels (4-15%) | Bio-Rad (4561086) | Protein separation by size |
| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad (1610732) | Electrophoresis buffer |
| PVDF Transfer Membranes | Bio-Rad (1620177) | Solid support for protein transfer |
| Immunoblotting | ||
| Blocking Buffer (5% non-fat dry milk in TBST) | N/A | Blocks non-specific antibody binding |
| Tris-Buffered Saline with Tween® 20 (TBST) | N/A | Wash buffer |
| ECL Chemiluminescent Substrate | Bio-Rad (1705061) | Signal generation |
| Equipment | ||
| Cell Culture Incubator (37°C, 5% CO₂) | N/A | |
| Electrophoresis and Wet-Transfer System | Bio-Rad | |
| Chemiluminescence Imaging System | Bio-Rad | |
| Spectrophotometer | N/A | For Bradford assay.[21] |
Experimental Workflow
Detailed Step-by-Step Protocol
Cell Culture & Seeding
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 70-80% confluency.
Compound Treatment
-
Rationale: This step introduces the test compound and necessary controls to elucidate the drug's specific effect. A dose-response is crucial for determining potency (IC50), while controls validate the results.
-
Prepare stock solutions of this compound, Fulvestrant, and MG132 in DMSO.
-
Dilute the compounds in cell culture medium to their final working concentrations. Ensure the final DMSO concentration is ≤ 0.1% across all wells to avoid solvent toxicity.
-
Set up the following treatment groups (example):
-
Vehicle Control: DMSO (0.1%)
-
This compound Dose-Response: 0, 1, 10, 100, 1000 nM
-
Positive Control: Fulvestrant (100 nM)
-
Mechanism Control: this compound (100 nM) + MG132 (10 µM). Note: Pre-treat with MG132 for 1-2 hours before adding this compound.[22]
-
-
Remove the old medium from the cells and add the media containing the respective treatments.
-
Incubate the plates for the desired time period (e.g., 24 hours).
Preparation of Cell Lysates
-
After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with Protease/Phosphatase Inhibitor Cocktail, to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, clean microcentrifuge tube. Avoid disturbing the pellet.
Protein Concentration Determination (Bradford Assay)
-
Rationale: To compare protein levels between samples accurately, it is essential to load an equal amount of total protein from each sample into the gel.[23][24]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
In a 96-well plate, add 5 µL of each standard or cell lysate sample.
-
Add 250 µL of diluted Bradford dye reagent to each well and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculate the protein concentration of your samples by comparing their absorbance to the BSA standard curve.[21]
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Based on the concentrations calculated, dilute each lysate sample with Laemmli Sample Buffer and water to a final concentration of 1-2 µg/µL. Load 20-30 µg of total protein per lane.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker into the wells of a 4-15% precast polyacrylamide gel.
-
Run the gel in 1X Tris/Glycine/SDS Running Buffer at 120-150V until the dye front reaches the bottom of the gel.
Protein Transfer to Membrane
-
Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet-transfer system.
-
Perform the transfer at 100V for 60-90 minutes or at 30V overnight at 4°C.
-
After transfer, briefly wash the membrane in TBST and confirm successful transfer by staining with Ponceau S (optional).
Immunoblotting and Detection
-
Blocking: Incubate the membrane in Blocking Buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer at the recommended dilutions (e.g., anti-ERα 1:1000; anti-GAPDH 1:2000). Incubate the membrane with both primary antibodies simultaneously overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-linked anti-rabbit and anti-mouse secondary antibodies (diluted 1:2000 in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibodies.
Data Acquisition and Analysis
-
Prepare the ECL chemiluminescent substrate by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Use image analysis software (e.g., ImageJ) to perform densitometry. Measure the band intensity for ERα and the corresponding loading control (GAPDH) in each lane.
-
Normalize the ERα signal by dividing it by the GAPDH signal for that lane. Express the results as a percentage of the vehicle-treated control.
Expected Results & Data Interpretation
-
Vehicle Control: A strong band should be visible at ~66 kDa corresponding to the full-length ERα protein.
-
This compound Treatment: A dose-dependent decrease in the intensity of the 66 kDa ERα band is expected.
-
Fulvestrant (Positive Control): A significant reduction in the ERα band should be observed, serving as a benchmark for SERD activity.
-
This compound + MG132: The degradation of ERα induced by this compound should be "rescued" or blocked. The ERα band intensity in this lane should be comparable to or greater than the vehicle control, confirming that the degradation is mediated by the proteasome.[22][25]
Sample Quantitative Data
| Treatment | ERα Intensity (Normalized) | % ERα Remaining (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 100% |
| This compound (1 nM) | 0.85 | 85% |
| This compound (10 nM) | 0.45 | 45% |
| This compound (100 nM) | 0.15 | 15% |
| This compound (1000 nM) | 0.05 | 5% |
| Fulvestrant (100 nM) | 0.12 | 12% |
| This compound (100 nM) + MG132 (10 µM) | 0.95 | 95% |
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Bradford Protein Assay [bio-protocol.org]
- 12. Loading Control Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 14. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. MG132 - Wikipedia [en.wikipedia.org]
- 18. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 20. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 21. study.com [study.com]
- 22. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 24. iitg.ac.in [iitg.ac.in]
- 25. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Potency of GDC-0927 in ER-Positive Breast Cancer Cells using the CellTiter-Glo® Luminescent Cell Viability Assay
Introduction: The Convergence of a Potent SERD and a Robust Viability Assay
The development of targeted therapies for hormone-driven cancers represents a significant advancement in oncology. GDC-0927 (also known as SRN-927) is a potent, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) that merely antagonize the estrogen receptor (ER), SERDs like this compound function by inducing the complete degradation and downregulation of the ERα protein, thereby blocking ER signaling more comprehensively.[2][3] This mechanism is crucial for treating estrogen receptor-positive (ER+) breast cancers, including those that have developed resistance to traditional endocrine therapies.[3]
Accurately quantifying the cytotoxic and cytostatic effects of compounds like this compound is fundamental to preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, homogeneous method for determining cell viability.[4] The assay's "add-mix-measure" format simplifies workflow and makes it ideal for high-throughput screening (HTS).[4] Its principle lies in the quantification of adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[4] The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, generating a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[5]
This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in ER+ breast cancer cell lines, such as MCF-7 and T47D, using the CellTiter-Glo® assay. We will delve into the causality behind experimental choices, from optimizing cell seeding density to appropriate drug incubation times and data analysis, ensuring a self-validating and reproducible experimental design.
Scientific Principles & Mechanisms of Action
To design a robust experiment, it is critical to understand the interplay between the therapeutic agent and the measurement technology.
This compound: A Selective Estrogen Receptor Degrader (SERD) this compound binds to the estrogen receptor α (ERα) and induces a conformational change that marks the receptor for proteasomal degradation. This effectively eliminates the key driver of proliferation in ER+ breast cancer cells.[2][3] By removing the receptor protein, this compound robustly inhibits both ligand-dependent and ligand-independent ER signaling pathways, making it a powerful agent against endocrine-resistant tumors.[2]
CellTiter-Glo®: Quantifying Viability via Cellular ATP The core of the CellTiter-Glo® assay is the luciferase reaction. The reagent provides all necessary components except for ATP. When added to cultured cells, the detergent in the reagent lyses the cells, releasing ATP into the medium. This ATP then becomes the limiting substrate for the luciferase enzyme, ensuring that the resulting luminescent signal is directly proportional to the amount of ATP, and thus, the number of viable, metabolically active cells.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doubling time of breast adenocarcinoma cell l - Human Homo sapiens - BNID 105484 [bionumbers.hms.harvard.edu]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
Application Notes and Protocols for the Experimental Use of GDC-0927 (Giredestrant) in Combination with CDK4/6 Inhibitors
Introduction: A New Paradigm in ER-Positive Breast Cancer Therapy
Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with a substantial number of patients eventually developing resistance to standard endocrine therapies. The development of resistance is often multifactorial, involving mechanisms such as the acquisition of mutations in the estrogen receptor 1 (ESR1) gene and the activation of alternative signaling pathways that drive cell cycle progression independent of estrogen.[1] This has spurred the development of novel therapeutic strategies aimed at more effectively targeting the ER pathway and overcoming these resistance mechanisms.
GDC-0927 (Giredestrant) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that not only antagonizes the estrogen receptor but also induces its degradation.[2][3] This dual mechanism of action makes it a promising agent for the treatment of ER+ breast cancer, including tumors harboring ESR1 mutations.[2]
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of ER+ breast cancer.[4] These agents block the phosphorylation of the retinoblastoma (Rb) protein, a key event in the G1-S phase transition of the cell cycle, thereby inducing cell cycle arrest.[5] The combination of CDK4/6 inhibitors with endocrine therapy has become a standard of care in the first- and second-line settings for advanced ER+ breast cancer, significantly improving progression-free survival.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in combination with CDK4/6 inhibitors. We will delve into the scientific rationale for this combination, provide detailed protocols for in vitro and in vivo studies, and offer insights into data analysis and interpretation.
Scientific Rationale for Combination Therapy
The combination of this compound and a CDK4/6 inhibitor is based on the complementary mechanisms of action of these two classes of drugs, which can lead to a synergistic anti-tumor effect.
-
Dual Blockade of Pro-Proliferative Signaling: this compound directly targets the ER, a primary driver of proliferation in ER+ breast cancer, by promoting its degradation.[2] CDK4/6 inhibitors, on the other hand, block a critical downstream node in the cell cycle machinery.[5] By simultaneously targeting both upstream (ER) and downstream (CDK4/6-Rb) components of the mitogenic signaling pathway, the combination therapy can induce a more profound and sustained inhibition of cell proliferation than either agent alone.
-
Overcoming Endocrine Resistance: A key mechanism of resistance to endocrine therapies, including aromatase inhibitors and tamoxifen, is the development of activating mutations in ESR1. These mutations can render the ER constitutively active, driving cell proliferation in an estrogen-independent manner. As a SERD, this compound is effective against both wild-type and mutant ER, making it a valuable agent in the setting of acquired resistance.[2] Combining it with a CDK4/6 inhibitor can further suppress the growth of these resistant tumors.
-
Delaying the Onset of Resistance to CDK4/6 Inhibitors: While highly effective, resistance to CDK4/6 inhibitors can also develop. One of the mechanisms of acquired resistance involves the upregulation of cyclin E-CDK2 activity, which can bypass the need for CDK4/6 to phosphorylate Rb.[3] By maintaining pressure on the ER signaling pathway with this compound, it is hypothesized that the development of such resistance mechanisms can be delayed.
Signaling Pathway Overview
Caption: this compound and CDK4/6 inhibitor signaling pathway.
Experimental Protocols
The following protocols provide a starting point for in vitro and in vivo studies of this compound in combination with CDK4/6 inhibitors. It is important to note that optimal drug concentrations and treatment schedules may vary depending on the specific cell line or animal model used and should be determined empirically.
In Vitro Studies
1. Cell Culture
-
Cell Lines: ER+ breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1 are suitable models. It is also recommended to include cell lines with known ESR1 mutations to assess the efficacy of the combination in a resistance setting.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the effect of this compound and a CDK4/6 inhibitor, alone and in combination, on cell proliferation.
-
Materials:
-
ER+ breast cancer cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., palbociclib, ribociclib, or abemaciclib; stock solution in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to attach overnight.
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor in culture medium.
-
Treat cells with a range of concentrations of this compound alone, the CDK4/6 inhibitor alone, and the combination of both drugs at a fixed ratio (e.g., based on the IC50 of each drug). Include a vehicle control (DMSO).
-
Incubate the plates for 72-96 hours.
-
Add MTT reagent and incubate for 2-4 hours. Add solubilization buffer and read the absorbance at 570 nm. Alternatively, for CellTiter-Glo®, add the reagent and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Data Analysis: Synergy Assessment
The Chou-Talalay method is a widely used method for quantifying drug synergy.[6] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Software such as CompuSyn can be used to calculate CI values from the dose-response curves generated in the cell viability assay.
| Drug Combination | IC50 (Single Agent) | Combination IC50 | Combination Index (CI) at ED50 | Interpretation |
| This compound + Palbociclib | GDC: 10 nM, Palbo: 100 nM | Varies | < 1 | Synergistic |
| This compound + Ribociclib | GDC: 10 nM, Ribo: 120 nM | Varies | < 1 | Synergistic |
| This compound + Abemaciclib | GDC: 10 nM, Abema: 80 nM | Varies | < 1 | Synergistic |
4. Western Blot Analysis
This technique is used to assess the effect of the drug combination on the expression and phosphorylation of key proteins in the ER and cell cycle pathways.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-ERα, anti-phospho-Rb, anti-total-Rb, anti-cyclin D1, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound, a CDK4/6 inhibitor, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
5. Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated cells
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound, a CDK4/6 inhibitor, or the combination for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[8]
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.[9]
-
Incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
In Vivo Studies
1. Xenograft Models
Patient-derived xenograft (PDX) models are increasingly used in preclinical studies as they better recapitulate the heterogeneity of human tumors.[11] Alternatively, cell line-derived xenograft (CDX) models using ER+ breast cancer cell lines can be used.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant tumor fragments (PDX) or a suspension of cells (CDX) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
2. Dosing and Administration
The following dosing information is based on clinical trial data and may need to be adjusted for preclinical models.[12][13]
| Drug | Dose | Schedule |
| This compound | 30-100 mg/kg | Once daily, oral gavage |
| Palbociclib | 125 mg/kg (human equivalent dose) | Once daily, oral gavage (21 days on, 7 days off) |
| Ribociclib | 400-600 mg/kg (human equivalent dose) | Once daily, oral gavage (21 days on, 7 days off) |
| Abemaciclib | 150 mg/kg (human equivalent dose) | Twice daily, oral gavage |
3. Experimental Workflow
Caption: In vivo xenograft experimental workflow.
4. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group relative to the vehicle control.[11]
-
Pharmacodynamic Biomarkers: At the end of the study, tumors can be excised and analyzed by western blotting or immunohistochemistry for the same biomarkers as in the in vitro studies (e.g., ERα, p-Rb).
-
Toxicity: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
Conclusion and Future Directions
The combination of the novel oral SERD this compound with CDK4/6 inhibitors represents a promising therapeutic strategy for patients with ER+ breast cancer. The protocols outlined in this application note provide a framework for the preclinical evaluation of this combination. Further studies are warranted to optimize dosing schedules, identify predictive biomarkers of response, and elucidate the mechanisms of resistance to this combination therapy. The insights gained from these preclinical studies will be crucial for the successful clinical development of this exciting new treatment paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ia/b Study of Giredestrant ± Palbociclib and ± Luteinizing Hormone-Releasing Hormone Agonists in Estrogen Receptor–Positive, HER2-Negative, Locally Advanced/Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Application Notes and Protocols: Preparing GDC-0927 for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and formulation of GDC-0927 for in vivo preclinical studies. This compound is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3][4] Due to its hydrophobic nature and poor aqueous solubility, appropriate formulation is critical to ensure accurate dosing, optimal bioavailability, and reproducible results in animal models. This guide details the scientific rationale, physicochemical properties, a step-by-step formulation protocol, and best practices for handling this compound.
Scientific Background: Targeting the Estrogen Receptor with this compound
Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases, is dependent on the estrogen receptor signaling pathway for growth and proliferation.[5][6] Endocrine therapies that target this pathway are a cornerstone of treatment.[7] However, resistance to these therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2][8]
This compound was developed as a next-generation endocrine therapy. It acts as a selective estrogen receptor degrader (SERD), a class of drugs designed to both block ER signaling and promote the degradation of the ERα protein itself.[8][9]
Mechanism of Action (MOA)
This compound functions as a pure ER antagonist. Its mechanism involves three key actions:
-
Competitive Antagonism: It binds to the estrogen receptor, competitively blocking the binding of its natural ligand, estradiol.
-
Conformational Change & Inactivation: Upon binding, this compound induces a conformational change in the ERα protein, which immobilizes it and prevents it from initiating the downstream transcriptional events that drive cell proliferation.[2][9][10]
-
Proteasomal Degradation: The altered conformation marks the ERα protein for ubiquitination and subsequent degradation by the proteasome, effectively reducing the total cellular pool of the receptor.[2][10]
This dual mechanism makes this compound effective against both wild-type and mutant forms of ER, offering a promising strategy to overcome endocrine resistance.[2]
Physicochemical Properties & Formulation Rationale
The successful in vivo application of any compound begins with a thorough understanding of its physical and chemical properties. This compound is a lipophilic molecule with poor water solubility, which necessitates a specialized formulation to achieve a homogenous and stable suspension suitable for administration.
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈FNO₄ | [1][3] |
| Molecular Weight | 461.52 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid powder | [3] |
| Solubility (25°C) | DMSO: ≥ 70 mg/mL | [1][3][4] |
| Water: Poorly soluble/Insoluble | [11][12] | |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1][3] |
| Storage (in Solvent) | -80°C (up to 2 years); -20°C (up to 1 year) | [3] |
Rationale for Vehicle Selection
Given its poor aqueous solubility, a multi-component vehicle system is required to formulate this compound. The goal is to create a clear, stable solution or a fine, homogenous suspension that can be accurately dosed and is well-tolerated by the animal model. The most common and validated approach for compounds like this compound involves a combination of a primary organic solvent, a solubilizing agent, a surfactant, and an aqueous carrier.[11][12][13]
A widely cited and effective vehicle for this compound consists of DMSO, PEG300, Tween-80, and Saline .[3][4]
-
Dimethyl Sulfoxide (DMSO): Used as the primary solvent to initially dissolve the this compound powder, leveraging its high solubilizing capacity for organic compounds.[3][4]
-
Polyethylene Glycol 300 (PEG300): Acts as a co-solvent and viscosity modifier. It helps keep the drug in solution when the formulation is diluted with the aqueous saline component.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and improves the stability of the formulation, preventing the drug from precipitating out of the solution upon administration into the aqueous physiological environment.[4]
-
Saline (0.9% NaCl): The aqueous carrier that brings the formulation to the final desired volume and ensures physiological compatibility.
Detailed Formulation Protocol
This protocol describes the preparation of a this compound formulation at a concentration of 3.3 mg/mL , suitable for oral gavage in mouse xenograft models.[4] Always prepare the formulation fresh on the day of use.[1]
Materials and Equipment
-
This compound powder (CAS: 1642297-01-5)
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80, USP grade
-
Sterile 0.9% Saline Solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator bath
Step-by-Step Preparation Workflow
The sequential addition and thorough mixing at each step are critical for a successful formulation. This workflow is designed to prepare a final volume of 10 mL. Adjust volumes proportionally for different batch sizes.
Protocol Steps:
-
Calculate and Weigh: Based on the desired final concentration (3.3 mg/mL) and volume (10 mL), calculate the required mass of this compound.
-
Mass = 3.3 mg/mL * 10 mL = 33 mg
-
Carefully weigh 33 mg of this compound powder using an analytical balance and place it into a sterile 15 mL conical tube.
-
-
Primary Dissolution in DMSO:
-
Add 1.0 mL (10% of final volume) of DMSO to the tube containing the this compound powder.[4]
-
Vortex vigorously until the powder is completely dissolved and no solid particles are visible. The solution should be clear. Gentle warming or brief sonication can aid dissolution if needed.
-
-
Addition of Co-solvent:
-
Add 4.0 mL (40% of final volume) of PEG300 to the DMSO-drug solution.[4]
-
Vortex immediately and thoroughly to ensure the mixture is homogenous.
-
-
Addition of Surfactant:
-
Add 0.5 mL (5% of final volume) of Tween-80 to the mixture.[4]
-
Vortex again until the solution is uniform and clear.
-
-
Addition of Aqueous Carrier:
-
Slowly add 4.5 mL (45% of final volume) of sterile 0.9% saline while vortexing.[4]
-
Causality Note: This step is the most critical for preventing precipitation. Adding the aqueous component slowly to the vortexing organic phase ensures rapid and uniform dispersion, maintaining a stable solution.
-
-
Final Quality Control:
-
The final formulation should be a clear, slightly viscous, pale-yellow solution.
-
Visually inspect the solution against a light and dark background to ensure there is no precipitation or particulate matter.
-
If prepared in advance of dosing, store protected from light at room temperature and use within the same day.
-
In Vivo Administration and Best Practices
-
Route of Administration: this compound is orally bioavailable and is typically administered via oral gavage in preclinical models.[2][10]
-
Dose Calculation: The efficacious dose range for this compound in xenograft models is reported to be between 10-100 mg/kg/day.[2][10] The final dose volume should be calculated based on the animal's body weight. For mice, a typical oral gavage volume is 5-10 mL/kg.
-
Example for a 20g mouse at a 50 mg/kg dose:
-
Dose = 50 mg/kg * 0.02 kg = 1.0 mg
-
Volume to Administer = 1.0 mg / 3.3 mg/mL = 0.303 mL (or 303 µL)
-
-
Animal Welfare: Ensure that animal handling and dosing procedures are in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols. Monitor animals for any signs of distress or adverse reactions to the vehicle or compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation | Incorrect order of solvent addition; insufficient mixing; poor quality reagents. | Ensure solvents are added in the specified order (DMSO -> PEG300 -> Tween-80 -> Saline). Vortex thoroughly between each step. Use high-purity, anhydrous reagents where possible. |
| Precipitation after preparation | Formulation instability; temperature fluctuations. | Prepare the formulation fresh daily. Do not refrigerate, as lower temperatures can decrease solubility. If precipitation occurs, the batch should be discarded. |
| Animal intolerance (e.g., lethargy, weight loss) | Vehicle toxicity; high dose volume. | Ensure dose volumes are within recommended limits for the species. If vehicle toxicity is suspected, consider preparing a vehicle-only control group to assess baseline effects. The described vehicle is generally well-tolerated for daily dosing. |
References
- 1. abmole.com [abmole.com]
- 2. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Genetically Engineered ERα positive breast cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
Troubleshooting & Optimization
GDC-0927 In Vitro Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for GDC-0927, a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro experiments. As a compound with high lipophilicity (LogP of 5.4), achieving and maintaining its solubility in aqueous cell culture media is critical for obtaining accurate and reproducible results.[4]
This resource provides detailed, evidence-based solutions and protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing precipitation of this compound in my cell culture medium after diluting my DMSO stock. What's causing this and how can I prevent it?
A1: The Root of the Problem: Poor Aqueous Solubility
This compound is poorly soluble in aqueous solutions, which is a common characteristic of many small molecule inhibitors, including SERDs.[5][6] When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity causes the compound to crash out of solution, forming a precipitate. This can lead to inaccurate dosing and unreliable experimental outcomes.
Immediate Solutions:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on cell physiology. However, for poorly soluble compounds, a slightly higher concentration may be necessary. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce the solubility of this compound.[1] Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Sonication and Gentle Warming: After preparing the DMSO stock solution, sonication can help to ensure the compound is fully dissolved.[1][2] Gentle warming (e.g., to 37°C) can also aid in dissolution, but be cautious not to overheat, as this could degrade the compound.
Proactive Strategies for Your Workflow:
The following workflow diagram outlines a systematic approach to preparing this compound for in vitro assays, minimizing the risk of precipitation.
Caption: Workflow for preparing this compound for in vitro assays.
Q2: What is the maximum recommended concentration of this compound I can use in my cell-based assays?
A2: Balancing Efficacy with Solubility
The effective concentration of this compound will be cell line and assay dependent. It has shown potent anti-proliferative activity in MCF-7 cells with an IC50 of 0.3 nM.[1] However, the maximum achievable concentration in your specific cell culture medium without precipitation will be lower than its solubility limit in pure DMSO.
| Solvent | Solubility | Molar Concentration |
| DMSO | 83.33 mg/mL[1][2] | 180.56 mM[1][2] |
Data sourced from MedchemExpress and TargetMol.[1][2]
Experimental Protocol: Determining the Practical Solubility Limit in Your Medium
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilutions: Create a series of dilutions from your stock solution into your specific cell culture medium (e.g., DMEM with 10% FBS). Aim for final concentrations that bracket your intended experimental range.
-
Incubation and Observation: Incubate these dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visual and Microscopic Inspection: Check for any signs of precipitation immediately after dilution and at several time points over the course of your planned experiment (e.g., 1, 4, 24, and 48 hours). Use a microscope to detect fine precipitates that may not be visible to the naked eye.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your practical solubility limit for that specific medium and set of conditions.
Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound for in vitro studies?
A3: Advanced Solubilization Techniques
While DMSO is the most common solvent for initial stock preparation, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound for in vitro use.[5][6][7] These are particularly useful if you need to minimize the final DMSO concentration.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol might be effective. However, the potential for increased cytotoxicity from the co-solvent mixture must be carefully evaluated.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] A small percentage of these surfactants in the final medium can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic molecule from the aqueous environment and increasing its solubility.[8][9] Beta-cyclodextrins and their derivatives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[1]
Protocol for Using SBE-β-CD to Enhance this compound Solubility:
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in your cell culture medium or a balanced salt solution (e.g., PBS).
-
Prepare this compound Stock in DMSO: Make a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
Complexation: Add the this compound DMSO stock to the SBE-β-CD solution. For example, add 100 µL of the 20.8 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution.[1]
-
Mix Thoroughly: Vortex the mixture to facilitate the formation of the inclusion complex.
-
Further Dilution: This complexed solution can then be further diluted in your cell culture medium to achieve the desired final concentration of this compound.
The following decision tree can help guide your choice of solubilization strategy.
Caption: Decision tree for troubleshooting this compound solubility.
Mechanism of Action: A Brief Overview
This compound is a selective estrogen receptor degrader (SERD).[3][10] It functions as an ER antagonist, blocking ER signaling, and also induces the degradation of the estrogen receptor protein.[4][10] This dual mechanism of action makes it a subject of interest for overcoming resistance to other endocrine therapies in ER-positive breast cancers.[11]
Caption: Simplified mechanism of action of this compound.
By understanding the physicochemical properties of this compound and employing the appropriate handling and formulation strategies, researchers can overcome solubility challenges and ensure the reliability and accuracy of their in vitro experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0927 Technical Support Center: Strategies for Overcoming Poor Oral Bioavailability
Welcome to the technical support center for GDC-0927. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its oral bioavailability in preclinical animal models. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve consistent and optimal drug exposure in your studies.
Introduction to this compound and the Bioavailability Challenge
This compound is a potent, non-steroidal, selective estrogen receptor degrader (SERD) that has shown promise in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] It is designed for oral administration. However, like many promising drug candidates, and a common challenge among oral SERDs, this compound can exhibit poor oral bioavailability, which can lead to inconsistent and suboptimal exposure in animal models, potentially confounding experimental outcomes.[3][4] In fact, the clinical development of this compound was halted due to "poor oral exposure and high pill burden" in humans, underscoring the significance of this issue.
The primary reasons for poor oral bioavailability of a compound like this compound often stem from its physicochemical properties. While a definitive Biopharmaceutics Classification System (BCS) classification for this compound is not publicly available, its characteristics are indicative of a BCS Class II or IV compound.
Understanding the Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
| BCS Class | Solubility | Permeability | Oral Bioavailability Challenges |
| Class I | High | High | Generally well-absorbed. |
| Class II | Low | High | Bioavailability is limited by dissolution rate. |
| Class III | High | Low | Bioavailability is limited by the absorption rate. |
| Class IV | Low | Low | Significant challenges for oral delivery.[5] |
Given this compound's development history, it is highly probable that it falls into BCS Class II or IV, meaning its absorption is significantly limited by its low aqueous solubility and potentially its permeability.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with this compound.
Q1: Why is my in vivo study with this compound showing variable and low drug exposure?
A1: High variability and low exposure after oral dosing are classic signs of poor bioavailability. This is likely due to this compound's low aqueous solubility. When a compound does not dissolve efficiently in the gastrointestinal fluids, only a small fraction of the administered dose is available for absorption into the bloodstream. The undissolved drug passes through the GI tract and is excreted.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: While a comprehensive public profile is unavailable, here are some known properties:
-
Molecular Weight: 461.53 g/mol [2]
-
Molecular Formula: C28H28FNO4[2]
-
Solubility: Soluble in DMSO at 83.33 mg/mL.[6] Its aqueous solubility is expected to be low.
Q3: Is there a standard vehicle for administering this compound orally in animal models?
A3: A commonly used starting formulation for in vivo studies with poorly soluble compounds is a suspension or a solution in a vehicle containing co-solvents and surfactants. One suggested formulation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[6] However, this may not be optimal for all studies and may require further optimization.
Q4: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A4: For a BCS Class II or IV compound like this compound, the main goal is to enhance its dissolution rate and apparent solubility in the gastrointestinal tract. The three primary strategies to consider are:
-
Co-solvent/Surfactant Systems: Simple solutions or suspensions using excipients that help to wet and dissolve the compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has a higher apparent solubility.[7][8]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, keeping the drug in a dissolved state.
Troubleshooting Guide: Enhancing Oral Exposure of this compound
If you are experiencing issues with this compound bioavailability, this section provides a logical workflow and detailed protocols to systematically address the problem.
Logical Workflow for Formulation Troubleshooting
Caption: A stepwise workflow for troubleshooting and optimizing this compound oral formulation.
Experimental Protocols
Protocol 1: Preparation and Optimization of a Co-solvent/Surfactant Vehicle
This protocol provides a starting point for preparing a simple formulation. The goal is to create a clear solution or a fine, easily re-suspendable suspension.
Rationale: Co-solvents like PEG300 increase the solubility of hydrophobic compounds, while surfactants like Tween-80 improve wettability and prevent precipitation in the aqueous environment of the gut.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Sonicator
Step-by-Step Procedure:
-
Calculate Required Volumes: Determine the final concentration of this compound needed for your study (e.g., 5 mg/mL) and the total volume required.
-
Prepare the Vehicle:
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the required volume of PEG300 (40% of the final volume).
-
Add the required volume of Tween-80 (5% of the final volume).
-
Vortex or stir until the mixture is homogeneous.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the powder to the DMSO/PEG300/Tween-80 mixture.
-
Vortex thoroughly. Use a sonicating water bath to aid dissolution until a clear solution is formed. Gentle heating (37°C) can also be applied if necessary.[6]
-
-
Final Formulation:
-
Slowly add the sterile saline (45% of the final volume) to the drug solution while vortexing or stirring.
-
Observation is key: If the solution remains clear, you have a successful formulation. If the drug precipitates, the drug concentration may be too high for this vehicle, or the vehicle composition needs to be adjusted.
-
-
Troubleshooting Precipitate:
-
Increase Co-solvent/Surfactant: Try increasing the percentage of PEG300 or Tween-80 while decreasing the saline percentage.
-
Lower the Drug Concentration: Determine the maximum solubility of this compound in the chosen vehicle.
-
Alternative Excipients: Consider other GRAS (Generally Regarded As Safe) excipients like Solutol HS 15 or Cremophor EL.
-
Protocol 2: Screening for Amorphous Solid Dispersion (ASD) Feasibility
Rationale: Creating an ASD can significantly increase the aqueous solubility and dissolution rate of a drug by preventing it from arranging into a stable, low-energy crystal lattice.[7][9] This screening protocol uses a simple solvent evaporation method to quickly assess polymer suitability.
Materials:
-
This compound powder
-
Screening polymers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A suitable solvent (e.g., acetone, methanol, or a mixture that dissolves both drug and polymer)
-
Glass vials
-
Rotary evaporator or vacuum oven
-
Polarized Light Microscope (PLM)
Step-by-Step Procedure:
-
Prepare Drug-Polymer Solutions:
-
Prepare stock solutions of this compound and each polymer in the chosen solvent.
-
In glass vials, mix the drug and polymer solutions at different ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios). Ensure the final solution is clear.
-
-
Solvent Evaporation:
-
Remove the solvent from each vial using a rotary evaporator or by drying under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
-
Initial Characterization:
-
Visually inspect the resulting solid. A transparent, glassy film is a good indicator of an amorphous dispersion. An opaque or cloudy solid suggests phase separation or crystallization.
-
-
Assessment by Polarized Light Microscopy (PLM):
-
Scrape a small amount of the solid from each vial and place it on a microscope slide.
-
Observe under a polarized light microscope. Crystalline material will be birefringent (will appear bright against a dark background). A completely amorphous sample will not be birefringent (will appear dark).
-
-
Interpreting Results:
-
Polymer ratios that result in a non-birefringent solid are promising candidates for forming a stable ASD. These can be scaled up using techniques like spray drying or hot-melt extrusion for further characterization (e.g., by XRPD and DSC) and in vivo testing.[10]
-
Summary and Concluding Remarks
Overcoming the poor oral bioavailability of this compound is a critical step for obtaining reliable and reproducible data in preclinical research. The challenges associated with this compound are not uncommon for potent, non-steroidal SERDs. By understanding the underlying principles of drug absorption and employing systematic formulation strategies, researchers can significantly improve the in vivo exposure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. extranet.who.int [extranet.who.int]
- 6. This compound | TargetMol [targetmol.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. DSpace [kuscholarworks.ku.edu]
GDC-0927 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the technical support resource for researchers utilizing GDC-0927 in their cellular assays. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding potential off-target effects of this potent and selective estrogen receptor degrader (SERD). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal, orally bioavailable selective estrogen receptor (ER) degrader (SERD). Its primary on-target effect is to bind to the estrogen receptor alpha (ERα), inducing its degradation via the proteasomal pathway.[1][2] This leads to the suppression of ER-mediated signaling, which is crucial for the growth of ER-positive breast cancers.[1][2] In preclinical studies, this compound demonstrated effective ER degradation in all tested ER+ cell lines.[1]
Q2: How selective is this compound for the estrogen receptor?
This compound is considered a selective ER degrader. However, as with many small molecule inhibitors, at higher concentrations, the potential for off-target interactions exists. A key study identified that in a panel of 55 different targets, this compound at a concentration of 10 µM showed significant binding (>75% inhibition) to six targets other than ERα.[3]
Q3: What are the known off-target interactions of this compound?
The most potent, well-documented off-target interaction for this compound is with the dopamine transporter (DAT) , with an IC50 of 0.39 µM.[3] Additionally, a moderate inhibitory effect on the hERG channel has been reported, with an IC50 of 4.6 µM.[3] The identities of the other four off-target hits from the initial screening have not been publicly disclosed.
Q4: Is this compound still in clinical development?
The development of this compound was discontinued. This decision was not due to safety concerns but was based on the totality of clinical data and the development of other SERDs with potentially more favorable properties.[1][4]
Troubleshooting Guide: Unraveling Unexpected Cellular Phenotypes
Unexpected results in your cellular assays with this compound could be due to its potent on-target ER degradation or potential off-target effects. This guide will help you dissect these possibilities.
Section 1: Distinguishing On-Target vs. Off-Target Effects
Before investigating specific off-targets, it is crucial to confirm that the observed phenotype is not an unexpected consequence of potent ERα degradation.
Caption: Workflow for validating on-target effects of this compound.
-
Cell Line Preparation: Use the cell line exhibiting the unexpected phenotype.
-
Transfection: Transiently or stably transfect cells with a vector overexpressing wild-type human ERα. Include an empty vector control.
-
This compound Treatment: Treat both ERα-overexpressing and control cells with a dose-response of this compound.
-
Phenotypic Analysis: Assess if the overexpression of ERα rescues or mitigates the phenotype induced by this compound.
-
Interpretation: If the phenotype is attenuated in ERα-overexpressing cells, it is likely an on-target effect.
Section 2: Investigating Known Off-Target Interactions
If on-target effects are ruled out, the next step is to investigate the known off-target interactions of this compound.
-
Background: this compound inhibits DAT with an IC50 of 0.39 µM.[3] DAT is responsible for the reuptake of dopamine from the synaptic cleft. In non-neuronal cells, its expression and function are less characterized but could influence intracellular signaling. Inhibition of DAT can lead to an increase in extracellular dopamine concentration and alter intracellular signaling pathways.
-
Potential Cellular Consequences:
-
Alterations in cell proliferation and survival in cells expressing DAT.
-
Changes in intracellular signaling cascades, such as those involving protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).
-
-
Confirm DAT Expression:
-
qRT-PCR: Measure DAT (SLC6A3) mRNA levels in your cell line.
-
Western Blot: Detect DAT protein expression. Use a positive control cell line (e.g., dopaminergic neurons or transfected cells).
-
-
Pharmacological Inhibition Control:
-
Treat cells with a specific DAT inhibitor (e.g., GBR-12909) that is structurally distinct from this compound.
-
Compare the observed phenotype with that induced by this compound. If the phenotype is replicated, it is likely mediated by DAT inhibition.
-
-
Dopamine Uptake Assay:
-
Perform a [3H]-dopamine uptake assay in the presence of this compound to confirm functional inhibition of DAT in your cell line.
-
Caption: Potential off-target signaling via dopamine transporter inhibition.
-
Background: this compound moderately inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of 4.6 µM.[3] The hERG channel is critical for cardiac repolarization, but it is also expressed in various non-cardiac tissues, including some cancer cells, where it can influence cell proliferation and apoptosis.[5][6]
-
Potential Cellular Consequences:
-
Confirm hERG Expression:
-
qRT-PCR: Measure KCNH2 (the gene encoding hERG) mRNA levels.
-
Western Blot: Detect hERG protein.
-
-
Pharmacological Inhibition Control:
-
Treat cells with a specific hERG channel blocker (e.g., E-4031 or dofetilide).
-
Compare the cellular phenotype with that induced by this compound.
-
-
Cell Proliferation and Apoptosis Assays:
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) and apoptosis assays (e.g., Annexin V/PI staining, caspase activity) in the presence of this compound and a specific hERG blocker.
-
Section 3: Class-Wide SERD Off-Target Effects: GPR30 (GPER1)
-
Background: Several SERMs and SERDs, including tamoxifen and fulvestrant, have been shown to interact with the G protein-coupled estrogen receptor 1 (GPR30 or GPER1).[8] This can lead to ER-independent signaling. While not specifically documented for this compound, it is a plausible off-target for this class of compounds.
-
Potential Cellular Consequences:
-
ER-independent modulation of signaling pathways.
-
Sensitization of cells to immune-mediated killing.[8]
-
-
Confirm GPR30 Expression:
-
qRT-PCR and Western Blot: a. Measure GPR30 (GPER1) expression in your cell line.
-
-
Pharmacological Tools:
-
Use a specific GPR30 agonist (e.g., G-1) to see if it mimics the observed phenotype.
-
Use a specific GPR30 antagonist (e.g., G-15) to see if it can block the effects of this compound.
-
-
GPR30 Knockdown:
-
Use siRNA or shRNA to reduce GPR30 expression and determine if this abrogates the this compound-induced phenotype.
-
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | Estrogen Receptor α (ERα) | Potent (sub-nanomolar in some assays) | [3][9] |
| This compound | Dopamine Transporter (DAT) | 0.39 µM | [3] |
| This compound | hERG Channel | 4.6 µM | [3] |
References
- 1. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intracellular Interaction Network Regulates Conformational Transitions in the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel roles for hERG K+ channels in cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HERG1 K+ channel protein expression decreases cell proliferation of human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HERG1 K+ channel protein expression decreases cell proliferation of human small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The utility of hERG channel inhibition data in the derivation of occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular uptake of agents that block the hERG channel can confound the assessment of QT interval prolongation and arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0927 Technical Support Center: A Guide to Troubleshooting Inconsistent Results
Welcome to the technical support resource for GDC-0927. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent selective estrogen receptor degrader (SERD). Inconsistent experimental outcomes can be a significant hurdle in research. This document provides a structured, in-depth approach to troubleshooting, moving from common technical pitfalls to more complex biological variables. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.
I. Foundational Knowledge: Understanding this compound
This compound is a non-steroidal, orally bioavailable small molecule that functions as a selective estrogen receptor (ER) antagonist and degrader.[1] It targets the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[2] this compound not only blocks the receptor's activity but also induces its degradation via the proteasomal pathway.[3][4] This dual mechanism of action makes it a valuable tool for studying ERα signaling and a potential therapeutic agent. While its clinical development was discontinued, it remains a relevant compound for preclinical research.[3][5]
Mechanism of Action: A Visual Overview
To effectively troubleshoot, a clear understanding of the underlying biology is crucial. The following diagram illustrates the signaling pathway of ERα and the points of intervention for this compound.
Caption: this compound's dual mechanism of action on the ERα signaling pathway.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may encounter during your experiments with this compound.
A. Compound Handling and Preparation
Inconsistent results often originate from the initial steps of compound preparation.
Question 1: I'm observing lower than expected potency or a complete lack of activity. Could this be related to how I'm preparing the this compound solution?
Answer: Absolutely. The solubility and stability of this compound are critical for its biological activity. Here’s a systematic approach to ensure proper handling:
-
Solvent Selection: this compound is soluble in DMSO.[1] For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Fresh is Best: It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock.[1] Small molecules can degrade over time, especially in aqueous solutions or when subjected to repeated freeze-thaw cycles.
-
Solubility Limits: Be mindful of the final DMSO concentration in your cell culture media. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of 0.1% or less. If you need to use higher concentrations of this compound, you may need to prepare a more concentrated stock solution, but be aware of potential precipitation.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation, both in the stock and after dilution into your experimental medium. If you observe any precipitate, sonication or gentle warming may help, but if it persists, the solution should be remade.
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution (for cell-based assays):
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing after each dilution step.
-
Use the working solutions immediately.
-
B. Cell-Based Assay Variability
The biological context of your experiment plays a significant role in the observed effects of this compound.
Question 2: I'm seeing significant variability in my results between different cell lines, and even between experiments with the same cell line. What could be the cause?
Answer: This is a common challenge. Several factors related to your cell-based assay system can contribute to this variability.
Troubleshooting Workflow for Cell-Based Assays
Caption: A systematic workflow for troubleshooting inconsistent cell-based assay results.
-
Cell Line Integrity:
-
Mycoplasma Contamination: This is a common and often overlooked source of experimental variability. Regularly test your cell cultures for mycoplasma.
-
Cell Line Authentication: Ensure your cell line is what you think it is. Genetic drift can occur over time. Use Short Tandem Repeat (STR) profiling to authenticate your cell lines periodically.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic changes.
-
-
ERα Expression Levels: The response to this compound is dependent on the expression of its target, ERα. Verify ERα expression levels in your cell line using Western blot or qPCR. Expression levels can vary with passage number and culture conditions.
-
Assay Conditions:
-
Cell Density: The optimal cell seeding density should be determined for each cell line and assay format. High cell density can lead to nutrient depletion and changes in cell signaling, while low density can result in poor growth and viability.[6]
-
Incubation Time: The kinetics of ERα degradation and the subsequent effects on cell proliferation or gene expression can vary. Perform a time-course experiment to determine the optimal incubation time with this compound for your specific endpoint.
-
Serum: Components in fetal bovine serum (FBS) can interact with your compound or affect cell signaling. Consider using charcoal-stripped serum to reduce the levels of endogenous hormones if you are studying estrogen-dependent effects.
-
C. Interpreting Unexpected Results
Sometimes, the results are consistent but not what you expected.
Question 3: this compound is supposed to be a potent ERα degrader, but I'm not seeing a significant reduction in ERα levels by Western blot. What's going on?
Answer: This can be a perplexing result. Here are a few potential explanations and how to investigate them:
-
Kinetics of Degradation: ERα degradation is a dynamic process. It's possible you are missing the peak degradation window. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal degradation.
-
Proteasome Inhibition: this compound induces proteasomal degradation of ERα.[3][4] If the proteasome is inhibited for any reason (e.g., by another compound in a combination study, or due to poor cell health), you will not observe ERα degradation. As a control, you can co-treat cells with this compound and a known proteasome inhibitor like MG132. This should rescue the this compound-induced degradation of ERα.
-
Antibody Issues: Ensure your primary antibody for ERα is specific and validated for Western blotting. Run a positive control (e.g., lysate from a known ERα-positive cell line) and a negative control (e.g., lysate from an ERα-negative cell line) to validate your antibody.
-
Cell Line Specific Mechanisms: Some cell lines may have compensatory mechanisms or altered ubiquitin ligase activity that affects the efficiency of SERD-induced degradation. It is helpful to include a well-characterized ERα-positive cell line, such as MCF-7, as a positive control in your experiments.[2]
Question 4: I'm observing effects at concentrations that are much higher than the reported IC50. Could these be off-target effects?
Answer: This is a possibility, especially with small molecule inhibitors.[7][8] While this compound is a selective ERα antagonist, high concentrations can lead to off-target activities.
| Potential Off-Target | Reported IC50 | Implication for Experiments |
| Dopamine Transporter | 0.39 µM | May be relevant in neuronal cell models or if you observe unexpected neurological phenotypes in vivo.[2] |
| hERG Channel | 4.6 µM | A consideration for cardiotoxicity studies, but less likely to impact typical in vitro cancer cell proliferation assays.[2] |
Strategies to Investigate Off-Target Effects:
-
Use a Structurally Unrelated SERD: Compare the effects of this compound with another SERD that has a different chemical scaffold, such as Fulvestrant. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
ERα Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use an ERα-negative model. You can use CRISPR/Cas9 to generate an ERα knockout cell line or siRNA to transiently knock down ERα expression. If the effect of this compound is lost in the absence of ERα, it is an on-target effect.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. A steep curve is more indicative of a specific target interaction, whereas a shallow curve might suggest multiple, lower-affinity interactions or non-specific toxicity.
III. Frequently Asked Questions (FAQs)
-
What is the recommended concentration range for this compound in cell-based assays?
-
The IC50 for ERα degradation and cell proliferation inhibition is typically in the low nanomolar range (e.g., 0.1 nM in MCF-7 cells).[2] A good starting point for a dose-response experiment is to use a range from 0.1 nM to 1 µM.
-
-
Is this compound effective against tamoxifen-resistant breast cancer cells?
-
Can I use this compound in combination with other drugs?
-
Yes, this compound can be used in combination studies. However, it is important to consider potential drug-drug interactions. For example, if you are combining it with a compound that also affects protein degradation pathways, you may see unexpected results. Always perform single-agent dose-response curves first before moving to combination studies.
-
-
Where can I find more information about the clinical trials of this compound?
IV. References
-
Chandarlapaty, S., et al. (2023). An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer. Clinical Cancer Research, 29(15), 2781-2790. --INVALID-LINK--
-
Kahraman, M., et al. (2019). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound. ACS Medicinal Chemistry Letters, 10(1), 68-73. --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound (SRN-927). Retrieved from --INVALID-LINK--
-
Guan, J., et al. (2023). Targeting the Estrogen Receptor for the Treatment of Breast Cancer: Recent Advances and Challenges. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Cisbio Bioassays. (n.d.). 4 Guides to Optimize your Gαs and Gαi GPCR assays. Technology Networks. Retrieved from --INVALID-LINK--
-
Li, S., et al. (2023). New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. Journal of Hematology & Oncology, 16(1), 1-19. --INVALID-LINK--
-
Guan, J., et al. (2023). Targeting the Estrogen Receptor for the Treatment of Breast Cancer: Recent Advances and Challenges. ACS Publications. --INVALID-LINK--
-
Genentech, Inc. (2020). A Study of this compound in Postmenopausal Women With Locally Advanced or Metastatic Estrogen Receptor Positive Breast Cancer. ClinicalTrials.gov. --INVALID-LINK--
-
Genentech, Inc. (n.d.). Study of a new medicine called “this compound” in women who have a certain kind of breast cancer. Roche. --INVALID-LINK--
-
Minervini, M., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 109-22. --INVALID-LINK--
-
PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. --INVALID-LINK--
-
Chandarlapaty, S., et al. (2023). An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer. AACR Journals. --INVALID-LINK--
-
Chandarlapaty, S., et al. (2023). An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer. ResearchGate. --INVALID-LINK--
-
Revvity. (2024). Gain in accuracy by optimizing your Gαs coupled GPCR assays. --INVALID-LINK--
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. --INVALID-LINK--
-
CELT-331. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. --INVALID-LINK--
-
Chandarlapaty, S., et al. (2023). An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer. PubMed. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Small molecule inhibitors targeting the cancers. Cancer Communications, 43(3), 263-303. --INVALID-LINK--
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
GDC-0927 Technical Support Center: A Guide to Navigating High Dose & Formulation Challenges in Preclinical Research
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for researchers working with GDC-0927 and other challenging compounds. This guide is structured to address the significant preclinical study design implications arising from a high pill burden, a term we adapt here to mean the necessity for high therapeutic doses that strain conventional formulation and administration limits in animal models. This compound, a potent and selective estrogen receptor degrader (SERD), serves as a critical case study. Its development was ultimately discontinued due to poor oral exposure and a consequently high pill burden in clinical trials, a challenge that originates in its preclinical properties.[1]
This document moves beyond simple protocols to explain the causal links between a compound's physicochemical nature and the in-vivo challenges it presents, empowering you to design more robust, effective, and ethical preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical evaluation of this compound and similar molecules.
Q1: My calculated dose of this compound requires a gavage volume that exceeds the recommended limits for my animal model. What is the underlying issue?
A1: This is a classic problem stemming from a combination of high efficacious dose requirements and low compound solubility. This compound demonstrated an in-vivo efficacious dose range of 10–100 mg/kg/day in xenograft models.[1][2] Concurrently, it is a poorly water-soluble molecule.[3][4] For example, a common reference formulation achieves a this compound concentration of only 3.3 mg/mL.[5]
Let's consider a 100 mg/kg dose for a 25-gram mouse:
-
Total Dose: 100 mg/kg * 0.025 kg = 2.5 mg
-
Required Volume: 2.5 mg / 3.3 mg/mL = 0.76 mL (760 µL)
This volume is far above the generally accepted maximum oral gavage volume for a mouse (typically 10 mL/kg, or 250 µL for a 25g mouse). The root cause is not an error in your dose calculation, but a fundamental formulation barrier. The low solubility of the drug limits its concentration in standard, well-tolerated vehicles, necessitating impractically large volumes to deliver the target dose.
Q2: I'm observing low and highly variable plasma exposure (AUC, Cmax) after oral dosing of my this compound suspension. What's causing this?
A2: This is a hallmark of "dissolution rate-limited absorption," a characteristic feature of Biopharmaceutics Classification System (BCS) Class II compounds like this compound, which have low solubility and high permeability.[4] When you administer a high dose of a poorly soluble compound as a simple suspension, the drug particles may not dissolve fast enough in the gastrointestinal tract to be fully absorbed during their transit time.
The variability arises from subtle differences in physiological conditions (gastric pH, intestinal motility, presence of food) between individual animals, which have a much larger impact on the dissolution and absorption of a poorly soluble drug compared to a soluble one. This leads to erratic and unreliable pharmacokinetic (PK) data, making it difficult to establish a clear dose-exposure-response relationship.
Q3: Can I overcome the volume issue by simply increasing the concentration of this compound in a standard vehicle like 0.5% methylcellulose?
A3: It is highly unlikely. For a crystalline solid like this compound, you will reach its saturation solubility in an aqueous vehicle very quickly. Adding more compound will only increase the amount of undissolved solid particles in the suspension; it will not increase the concentration of the drug in solution, which is the prerequisite for absorption. Attempting to force a higher concentration will result in a thick, non-homogenous paste that is impossible to dose accurately and will likely lead to even poorer absorption. The solution lies in using "enabling formulations" that are specifically designed to overcome solubility limitations.[6][7]
Q4: What are the specific risks of ignoring gavage volume guidelines and administering a large volume to my animals?
A4: Exceeding recommended gavage volumes is both an animal welfare concern and a source of profound scientific invalidity. The risks include:
-
Physical Trauma: Increased risk of esophageal irritation, perforation, or tracheal mis-dosing, leading to aspiration pneumonia.[8]
-
Physiological Stress: Large volumes can cause distress, reflux, and alter normal gastrointestinal function, which can impact drug absorption and metabolism, confounding your results.[8]
-
Vehicle-Induced Effects: To achieve a high concentration, you might be tempted to use aggressive solubilizing agents (e.g., high percentages of DMSO or co-solvents). At high volumes, these vehicles can have their own toxicological or pharmacological effects that can be mistakenly attributed to the drug.[3]
-
Study Failure: These factors can lead to animal morbidity or mortality, compromising the integrity and statistical power of your study.
Core Challenge: The Physicochemical Origin of High Dosing Volumes
The difficulties with this compound are rooted in its fundamental properties. Understanding this link is the first step to designing a successful preclinical program.
This compound is a lipophilic molecule (logP = 5.4) with low aqueous solubility, classifying it as a BCS Class II compound.[1][4] This profile dictates its behavior in vivo.
| Property | Value | Implication for Preclinical Studies |
| Molecular Weight | 461.52 g/mol [5][9] | Standard for small molecules. |
| LogP | 5.4[1] | High lipophilicity suggests good membrane permeability but very poor aqueous solubility. |
| Aqueous Solubility | Low (not explicitly quantified in search results, but implied by BCS II nature) | The primary driver of formulation challenges and dissolution rate-limited absorption.[3][4] |
| Efficacious Dose | 10-100 mg/kg (in vivo)[1][2] | A high dose that, when combined with low solubility, necessitates high-concentration formulations. |
The core problem is a mathematical and physiological one: a High Required Dose (mg/kg) divided by a Low Maximum Concentration (mg/mL) equals a High Required Volume (mL/kg) . Your primary goal must be to increase the denominator (concentration) to reduce the final volume to an acceptable level.
Workflow & Protocols for Overcoming High-Dose Formulation Hurdles
A proactive, systematic approach to formulation is essential. Do not proceed to pivotal in vivo studies with a formulation that cannot be reliably and safely administered.
Diagram: Formulation Strategy Decision Workflow
The following diagram outlines a logical progression for formulation development when faced with a high-dose, poorly soluble compound.
Caption: Decision workflow for preclinical formulation development.
Protocol 1: Systematic Vehicle Screening for Increased Solubility
Objective: To identify a vehicle or vehicle blend that can dissolve this compound at a concentration suitable for in vivo studies (e.g., >20 mg/mL to achieve a 100 mg/kg dose in <5 mL/kg).
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Glass vials (e.g., 4 mL)
-
Vortex mixer and/or orbital shaker
-
A panel of GRAS (Generally Recognized As Safe) excipients:
-
Co-solvents: PEG 300, PEG 400, Propylene Glycol
-
Surfactants: Tween 80, Cremophor EL, Solutol HS 15
-
Lipids: Labrafil, Labrasol, Capryol, Sesame Oil, Corn Oil
-
Methodology:
-
Preparation: Weigh 20 mg of this compound into separate, labeled glass vials.
-
Vehicle Addition: Add 1 mL of a single test vehicle to each vial. For vehicle blends (e.g., 40% PEG300, 5% Tween-80, 45% Saline), prepare the blend first before adding it to the API.[5]
-
Solubilization: Vortex each vial vigorously for 2 minutes. Place vials on an orbital shaker at room temperature for 24-48 hours to allow them to reach equilibrium.
-
Visual Assessment: After equilibration, visually inspect each vial for undissolved API. A clear solution indicates complete dissolution at 20 mg/mL.
-
Confirmation (Recommended): For any vials that appear to be clear solutions, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any fine, undissolved particles.
-
Quantification (Optional but ideal): Carefully collect the supernatant and analyze the concentration using a validated HPLC method to confirm the exact solubility.
-
Selection: Select the vehicle or blend that provides the highest solubility while being composed of well-tolerated excipients. This formulation should then be validated for short-term stability before use in an animal study.
Protocol 2: Study Design Adaptation for High-Dose Administration
Objective: To design a well-tolerated in vivo study when the formulation concentration is still limiting, even after optimization.
Principle: If the required daily dose still results in a volume at the upper limit of what is acceptable, splitting the dose into two administrations can mitigate animal stress and improve absorption.
Methodology:
-
Determine Maximum Single Dose Volume: Consult institutional (IACUC) and literature guidelines for the maximum recommended oral gavage volume for your chosen species.
| Species | Weight (approx.) | Max Gavage Volume (mL/kg) | Example Volume |
| Mouse | 20-30 g | 10 mL/kg | 0.2 - 0.3 mL |
| Rat | 200-300 g | 10 mL/kg | 2.0 - 3.0 mL |
| Dog | 8-12 kg | 5-10 mL/kg | 40 - 120 mL |
-
Calculate Dosing Regimen:
-
Scenario: You need to deliver 100 mg/kg/day to rats. Your best formulation has a concentration of 20 mg/mL.
-
Required Volume: 100 mg/kg / 20 mg/mL = 5 mL/kg.
-
Decision: This volume is acceptable for a single daily dose (QD) in rats.
-
Modified Scenario: Your best formulation is only 10 mg/mL.
-
Required Volume: 100 mg/kg / 10 mg/mL = 10 mL/kg.
-
Decision: This volume is at the upper limit. To improve tolerability, split the dose.
-
New Regimen: Administer 50 mg/kg (in 5 mL/kg) twice daily (BID), with administrations separated by 8-12 hours.
-
-
Acclimatization and Handling: Ensure animals are properly acclimatized to handling and the gavage procedure to minimize stress-related variables. Use appropriate gavage needles and skilled technicians.
-
Pilot Study: Before launching a large efficacy or toxicology study, run a small PK/tolerability pilot study with your chosen formulation and dosing regimen in a few animals to confirm exposure and ensure there are no acute adverse effects.
Conclusion
The preclinical challenges presented by this compound are representative of a growing trend in drug discovery, where potent, lipophilic molecules with poor solubility are common. A high "pill burden" in preclinical models, manifesting as the need for large and difficult-to-administer dosing volumes, is a direct consequence of these physicochemical properties. Overcoming this hurdle is not merely a technical task but a critical step in generating reliable data. By systematically screening for enabling formulations and adapting study designs with animal welfare in mind, researchers can successfully characterize these challenging compounds and make informed decisions about their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating GDC-0927 Toxicity in Long-Term Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses strategies for managing in vitro toxicity for GDC-0927, a selective estrogen receptor degrader (SERD). While based on established cell culture principles and data specific to this compound where available, these are general recommendations. Researchers must optimize protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2] It is designed to inhibit both ligand-dependent and ligand-independent ER-mediated signaling, inducing tumor regression in ER+ breast cancer models.[1][3][4] While clinical trials have shown this compound to be generally well-tolerated in patients, with most adverse events being low-grade, long-term in vitro studies can present unique challenges.[1][4][5] Continuous exposure to a potent bioactive compound can lead to cumulative stress, off-target effects, and eventual cytotoxicity, confounding experimental results.
This guide provides a structured approach to troubleshooting and mitigating this compound-related toxicity in long-term cell culture experiments, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause toxicity in cell culture?
A1: this compound is a SERD that functions as an ER antagonist, blocking ER signaling.[6] It also induces the degradation of the estrogen receptor via the proteasomal pathway.[1][3] While its primary target is ERα, high concentrations or prolonged exposure in vitro can lead to off-target effects, a common issue with small molecule inhibitors, particularly those targeting highly conserved domains like ATP-binding sites in kinases.[7][8][9][10] In vitro toxicity can manifest from:
-
Exaggerated On-Target Effects: Complete and sustained ablation of ER signaling can disrupt normal cellular homeostasis in ER-dependent cell lines, leading to apoptosis.
-
Off-Target Kinase Inhibition: Many small molecules can inhibit kinases or other proteins non-specifically, disrupting unrelated signaling pathways essential for cell survival.[7][11]
-
Metabolic Stress: The cellular machinery required to metabolize or efflux the drug can become overwhelmed, leading to the accumulation of toxic intermediates.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic at higher concentrations.[12]
Q2: My cells look unhealthy (e.g., rounded, detached, slow growth) after a few days of this compound treatment, even at my calculated IC50. What's the first thing I should check?
A2: The first step is to de-risk the most common sources of general cell culture stress before attributing the phenotype solely to this compound's specific activity.
-
Vehicle Control: Run a parallel culture with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. If these cells also show toxicity, the issue is your solvent concentration, not the drug.[12]
-
Mycoplasma Contamination: This is a common and often overlooked cause of "unexplained" cell stress, altered morphology, and poor growth. Test your cultures immediately.[13][14][15]
-
Media and Serum Quality: Ensure your media, serum, and supplements are not expired and have been stored correctly. A new batch of serum can sometimes cause issues; it's good practice to test new lots on a non-critical culture first.[12]
Q3: How can I distinguish between on-target cytotoxicity and non-specific or off-target toxicity?
A3: This is a critical experimental question. A few strategies can help dissect the mechanism:
-
ER Rescue Experiment: In an ER-positive cell line, can the toxic effects be rescued by overexpressing ERα? If the toxicity is on-target, providing more of the target protein may partially alleviate the effect.
-
Use of a Structurally Unrelated SERD: Treat cells with a different class of SERD (e.g., fulvestrant). If the toxicity phenotype is similar, it is more likely to be an on-target effect related to ER degradation.
-
ER-Negative Control Cell Line: Treat an ER-negative breast cancer cell line (e.g., MDA-MB-231) with this compound. Significant toxicity in these cells would strongly suggest off-target effects, as the primary target is absent.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A very steep dose-response curve might indicate the engagement of multiple targets.
Part 2: Troubleshooting Guides
This section provides systematic workflows to diagnose and solve common problems encountered during long-term culture with this compound.
Troubleshooting Scenario 1: Progressive Cell Death Over Time
Your cells initially tolerate this compound but begin to die after 5-7 days of continuous exposure.
References
- 1. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. 细胞培养污染故障排除 [sigmaaldrich.com]
- 15. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
GDC-0927 Vehicle Formulation for Animal Studies: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the preparation of GDC-0927 vehicle formulations for animal studies. It addresses common challenges and provides detailed, field-proven protocols to ensure consistent and reliable experimental outcomes.
Introduction: The Challenge of Formulating this compound
This compound is a novel, potent, non-steroidal, and orally bioavailable selective estrogen receptor degrader (SERD) investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] A critical step in the preclinical evaluation of this compound is the development of a stable and effective vehicle formulation for administration in animal models.[3] Like many small molecule inhibitors developed in modern drug discovery, this compound is a poorly water-soluble compound, which presents significant formulation challenges.[6][7][8] An inadequate formulation can lead to issues such as precipitation, poor absorption, low bioavailability, and inconsistent drug exposure, ultimately compromising the integrity of pharmacodynamic and toxicological studies.[6][9]
This guide is designed to provide both the foundational knowledge and the practical steps necessary to successfully formulate this compound for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties of this compound is the first step in designing a successful formulation strategy. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C28H28FNO4 | [1][2] |
| Molecular Weight | 461.52 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | 83.33 mg/mL (180.56 mM) | [1][2] |
| logP | 5.4 | [10] |
| pKa | Acidic: 6.1, Basic: 7.4 | [10] |
The high logP value indicates that this compound is highly lipophilic, explaining its poor aqueous solubility. This characteristic necessitates the use of a co-solvent system to achieve a suitable concentration for dosing.
Q2: What is a recommended vehicle formulation for this compound in animal studies?
A2: A commonly used and effective vehicle formulation for this compound in preclinical animal studies is a multi-component co-solvent system.[1] This formulation is designed to solubilize the compound and maintain its stability in solution for administration. The recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This combination of solvents and surfactants creates a microenvironment that can effectively dissolve this compound and prevent its precipitation upon administration.[1]
Q3: Why is this specific multi-component system recommended?
A3: Each component in this formulation plays a crucial role:
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that is excellent for initially dissolving a wide range of poorly soluble compounds, including this compound.[1][2] It is important to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[2]
-
Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that helps to keep the compound in solution when the formulation is diluted in an aqueous environment, such as the bloodstream.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a stabilizer and emulsifier.[6] It prevents the drug from precipitating out of solution by forming micelles that encapsulate the lipophilic this compound molecules.
-
Saline (0.9% NaCl): The aqueous component of the formulation that makes it isotonic and suitable for physiological administration.
The sequential addition and thorough mixing of these components are critical to forming a stable and clear solution.[1]
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving, or the final formulation is cloudy.
-
Cause: This is a common issue with poorly soluble compounds. The problem could lie in the quality of the reagents, the order of addition, or insufficient energy to facilitate dissolution.
-
Solution:
-
Verify Reagent Quality: Ensure you are using high-purity, anhydrous DMSO.[2] Older or improperly stored DMSO can absorb water, which will reduce its solvating power for hydrophobic compounds.
-
Sequential Addition is Key: Do not mix all the components at once. Follow the step-by-step protocol below, ensuring each component is fully dissolved before adding the next.[1]
-
Use Sonication: Sonication is highly recommended to provide the necessary energy to break down the compound's crystal lattice and facilitate its dissolution.[1] Gentle warming can also be employed, but be cautious of potential compound degradation at elevated temperatures.
-
Prepare Fresh: It is best to prepare the working solution immediately before use to minimize the risk of precipitation over time.[1]
-
Issue 2: I observe precipitation of the compound after administration to the animal.
-
Cause: This phenomenon, known as "crashing out," can occur when the formulation is introduced into the aqueous environment of the body. The organic solvents are diluted, and if the formulation is not robust, the drug will precipitate.
-
Solution:
-
Ensure a Homogenous Formulation: The clarity of your final formulation is a good indicator of its quality. A cloudy or hazy solution suggests that the compound is not fully solubilized and is more likely to precipitate upon administration.
-
Optimize the Formulation: While the recommended formulation is a good starting point, it can be optimized for your specific experimental conditions.[1] You may need to adjust the ratios of the co-solvents or consider alternative excipients.
-
Consider Alternative Formulations: For very high doses or long-term studies, other lipid-based or amorphous solid dispersion formulations might be more suitable.[8][11] Other suggested formulations for similar compounds include a 20% SBE-β-CD in saline solution or a corn oil-based formulation.[2]
-
Issue 3: I am seeing variability in my experimental results between different batches of the formulation.
-
Cause: Inconsistent preparation methods are a primary source of variability. Minor differences in weighing, pipetting, or mixing can lead to significant differences in the final drug concentration and stability.
-
Solution:
-
Standardize Your Protocol: Adhere strictly to a detailed, written Standard Operating Procedure (SOP) for the formulation preparation.
-
Calibrate Your Instruments: Regularly calibrate balances and pipettes to ensure accurate measurements.
-
Thorough Mixing: Ensure each step of the mixing process is thorough and consistent between batches. Vortexing or sonication can help to achieve a homogenous mixture.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex and sonicate the solution until the this compound is completely dissolved. A clear solution should be obtained.
-
Store the stock solution at -80°C for long-term storage or at -20°C for shorter periods.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of the Final Dosing Vehicle (1 mg/mL)
This protocol is for the preparation of a 1 mg/mL this compound dosing solution. The volumes can be scaled as needed.
-
Start with your 10 mg/mL this compound stock solution in DMSO.
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound stock solution. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one last time to ensure a uniform and clear final formulation.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to use this formulation immediately after preparation.[1]
Visualizing the Workflow
A clear understanding of the formulation workflow is essential for reproducibility.
Caption: Workflow for this compound formulation.
Logical Decision-Making in Formulation
The choice of formulation strategy is a critical decision point in preclinical development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collection - Data from An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected GDC-0927 experimental outcomes
Welcome to the technical support center for GDC-0927 (Giredestrant). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes during experimentation with this potent, orally bioavailable selective estrogen receptor degrader (SERD). Our goal is to provide you with the mechanistic insights and practical guidance needed to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What is the precise mechanism of action for this compound?
This compound is a nonsteroidal SERD that functions through a dual mechanism.[1][2] First, it acts as a competitive antagonist by binding with high potency to the ligand-binding domain (LBD) of both wild-type and mutant estrogen receptor-alpha (ERα).[1] Second, this binding induces a conformational change in the ERα protein, which flags it for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This degradation of the receptor itself, rather than simple blockade, provides a more comprehensive shutdown of ER-mediated signaling pathways that drive tumor growth in ER-positive (ER+) cancers.[2]
Q2: How should this compound be stored and handled to ensure stability?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[4] Once reconstituted in a solvent such as DMSO, it is critical to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[4] Given that this compound has a logP value of 5.4, indicating high lipophilicity, ensure complete solubilization in DMSO before further dilution in aqueous media for cell culture experiments.[5][6] Incomplete solubilization is a common cause of experimental variability.
Q3: What are the essential positive and negative controls for a this compound experiment?
Proper controls are paramount for interpreting your data. The table below outlines recommended controls for a typical in vitro experiment.
| Control Type | Purpose | Recommended Agent/Cell Line | Expected Outcome |
| Positive Control | To confirm this compound is active and the assay is working. | ER+ cell line (e.g., MCF-7, T47D) treated with a known SERD like Fulvestrant. | ERα degradation, inhibition of cell proliferation. |
| Negative Control (Vehicle) | To account for solvent effects. | ER+ cells treated with the same concentration of vehicle (e.g., DMSO) as the this compound-treated group. | No significant change in ERα levels or cell proliferation. |
| Negative Control (Cell Line) | To assess off-target effects. | ER-negative cell line (e.g., MDA-MB-231, SK-BR-3). | No significant change in cell viability at concentrations effective in ER+ cells. |
Q4: What are the recommended starting concentrations for in vitro studies?
This compound is a highly potent molecule. In vitro studies have shown that it inhibits MCF-7 cell proliferation and degrades ERα with an IC50 of approximately 0.1 nM.[7] For initial experiments, a dose-response curve ranging from 0.1 nM to 1 µM is recommended to capture the full dynamic range of its effects. Preclinical xenograft models have used doses between 10–100 mg/kg/day.[8]
Troubleshooting Unexpected Experimental Outcomes
This section provides structured guidance for interpreting and resolving specific experimental challenges.
Q1: I am not observing the expected degradation of Estrogen Receptor-alpha (ERα) via Western Blot.
This is a common issue that can stem from the compound, the biological system, or the detection method.
Caption: Key resistance pathways to this compound therapy.
-
Screen for ESR1 Mutations:
-
Background: Mutations in the ligand-binding domain of ESR1 (e.g., Y537S, D538G) are a primary mechanism of acquired resistance to aromatase inhibitors and can reduce the efficacy of some SERDs. T[9][10]hese mutations render the ERα protein constitutively active, even in the absence of estrogen. W[11]hile this compound is designed to be effective against both wild-type and mutant ERα, very high levels of mutant receptor or the acquisition of secondary mutations could confer resistance. [12][13] * Protocol:
-
Isolate genomic DNA or RNA from both your parental (sensitive) and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the ESR1 gene, focusing on exons that encode the LBD (exons 5-8).
-
Compare sequences to identify acquired mutations in the resistant line.
-
-
-
Assess Bypass Pathway Activation:
-
Background: Cancer cells can evade ER-targeted therapy by upregulating parallel growth factor signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, often driven by receptor tyrosine kinases (RTKs) like FGFR1. [11][14] * Protocol:
-
Prepare protein lysates from parental and resistant cells, both at baseline and after this compound treatment.
-
Perform a phospho-kinase array or Western blotting for key signaling nodes (e.g., p-AKT, p-mTOR, p-ERK).
-
A significant increase in the phosphorylation of these proteins in the resistant line suggests the activation of a bypass track.
-
Follow-up: If a bypass pathway is identified, test the efficacy of combining this compound with a targeted inhibitor for that pathway (e.g., a PI3K or MEK inhibitor). Combination therapies are a key strategy to overcome this type of resistance.
-
-
[15]---
Q3: I am observing unexpected cytotoxicity or off-target effects at high concentrations.
While this compound is highly selective, supraphysiological concentrations can lead to off-target effects in any small molecule inhibitor.
Caption: Workflow to differentiate on-target vs. off-target toxicity.
-
Determine ER-Dependence:
-
Protocol: Perform parallel cell viability assays (e.g., CellTiter-Glo®, MTT) on an ER+ cell line (MCF-7) and an ER-negative cell line (MDA-MB-231). Use a wide concentration range of this compound for both.
-
Interpretation:
-
If cytotoxicity is observed at similar concentrations in both cell lines, the effect is likely ER-independent and thus "off-target."
-
If the ER+ line is orders of magnitude more sensitive, the cytotoxicity is likely an "on-target" effect resulting from potent ER signaling ablation.
-
-
-
Mitigate Off-Target Effects:
-
Protocol: The most straightforward mitigation is to lower the concentration. The goal is to find the therapeutic window where you achieve maximal ERα degradation with minimal off-target toxicity. Based on its potency, concentrations between 1-100 nM should be sufficient for most in vitro applications. [7] * Causality: Using the lowest effective concentration minimizes the risk of the compound engaging with lower-affinity, off-target proteins. While this compound is generally well-tolerated, common adverse events seen with SERDs can include fatigue and nausea, though these are typically observed in vivo.
-
References
- 1. Giredestrant - NCI [dctd.cancer.gov]
- 2. What is Giredestrant used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESR1 Mutations in Hormone Receptor… | College of American Pathologists [cap.org]
- 10. ESR1 mutations: Pièce de résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of endocrine resistance in hormone receptor-positive breast cancer [frontiersin.org]
- 12. Giredestrant - Wikipedia [en.wikipedia.org]
- 13. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 14. Therapeutic resistance to anti-oestrogen therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breast Cancer: What to Know About Treatment With SERMS [webmd.com]
Validation & Comparative
A Head-to-Head Comparison of GDC-0927 and Fulvestrant in Estrogen Receptor Degradation Efficiency
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, Selective Estrogen Receptor Degraders (SERDs) represent a pivotal class of drugs. By not only antagonizing the estrogen receptor but also targeting it for destruction, SERDs offer a powerful mechanism to overcome resistance to other hormonal agents. Fulvestrant, the first-in-class SERD, has been a clinical mainstay for years. However, the quest for orally bioavailable SERDs with improved pharmacological profiles has led to the development of next-generation compounds like GDC-0927. This guide provides an in-depth, objective comparison of this compound and fulvestrant, with a specific focus on their estrogen receptor degradation efficiency, supported by experimental data and detailed protocols.
Unveiling the Competitors: this compound and Fulvestrant
Fulvestrant (Faslodex®) is a steroidal antiestrogen that binds to the estrogen receptor with high affinity, comparable to estradiol.[1] This binding induces a unique conformational change in the ER, inhibiting its dimerization and nuclear translocation.[2] Critically, this altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in the total cellular pool of ERα.[1] Despite its efficacy, fulvestrant's poor oral bioavailability necessitates intramuscular administration, which can limit the achievable drug exposure and potentially result in incomplete receptor blockade.[3][4]
This compound is a potent, non-steroidal, orally bioavailable SERD that emerged from a focused effort to optimize ERα degradation.[5][6] Like fulvestrant, it binds to the ER and induces its degradation through the proteasomal pathway.[3][7] Preclinical studies have highlighted this compound's robust activity in both tamoxifen-sensitive and resistant breast cancer models.[6] Although its clinical development was halted due to challenges with oral exposure and high pill burden, its high in vitro degradation efficiency makes it a valuable tool for understanding the structure-activity relationships of SERDs.[8]
Quantitative Comparison of ERα Degradation Efficiency
The central premise of SERD activity is the efficient removal of the ERα protein. Preclinical studies have sought to quantify and compare the degradation capacity of different SERDs. The data presented below, primarily from in vitro assays in the ER+ MCF-7 breast cancer cell line, offers a direct comparison of the degradation potential of this compound and fulvestrant.
| Compound | ERα Degradation Efficacy | Cell Line | Assay Method | Reference |
| This compound | 97% | MCF-7 | In-Cell Western Assay | [6] |
| Fulvestrant | ~30-50% (in vivo) | Xenograft Models | Not Specified | [9] |
| Fulvestrant | Near complete (in vitro) | MCF-7 | Not Specified | |
| Fulvestrant | DC50: 0.44 nM / Dmax: 103% | MCF-7 (wild-type) | Not Specified | [8] |
| Fulvestrant | DC50: 0.66 nM / Dmax: 109% | MCF-7 (Y537S mutant) | Not Specified | [8] |
It is crucial to note that while this compound demonstrates a remarkable 97% ERα degradation in a controlled in vitro setting, the in vivo degradation efficiency of fulvestrant appears more modest, ranging from 30-50% in certain tumor models at clinically relevant doses.[9] However, other in vitro studies have shown near complete degradation with fulvestrant. This discrepancy underscores the complexity of translating in vitro potency to in vivo and clinical efficacy, where factors like pharmacokinetics and tumor heterogeneity play a significant role. Interestingly, studies have shown that a clinically relevant dose of fulvestrant can exhibit significant antitumor activity without inducing robust ER degradation, suggesting that its antagonist activity is also a primary driver of its clinical response.[9]
Mechanism of Action: A Shared Pathway to Degradation
Both this compound and fulvestrant leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate the estrogen receptor. The binding of the SERD to the ERα ligand-binding domain induces a conformational change that is recognized by E3 ubiquitin ligases. This initiates a cascade where ubiquitin molecules are attached to the receptor, flagging it for recognition and degradation by the 26S proteasome.
Caption: SERD-induced ERα degradation pathway.
Experimental Protocol: Quantifying ERα Degradation via In-Cell Western Assay
The In-Cell Western (ICW) assay is a powerful, high-throughput method for quantifying protein levels directly in cultured cells, and was the methodology used to determine the high degradation efficiency of this compound.[6] This protocol provides a detailed, step-by-step guide for performing an ICW to compare the ERα degradation efficiency of this compound and fulvestrant.
Caption: Experimental workflow for In-Cell Western assay.
Materials:
-
MCF-7 cells
-
96-well clear-bottom black plates
-
This compound and Fulvestrant
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde, 37%
-
Triton™ X-100
-
Intercept® (TBS) Blocking Buffer
-
Primary antibody: Rabbit anti-ERα
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
CellTag™ 700 Stain for normalization
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and fulvestrant in complete growth medium. Aspirate the medium from the cells and add the compound dilutions. Include a vehicle-only control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.
-
Aspirate the formaldehyde and wash the wells three times with PBS containing 0.1% Triton X-100 to permeabilize the cells.
-
-
Blocking: Add 150 µL of Intercept® (TBS) Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-ERα antibody in Intercept® Blocking Buffer. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Secondary Antibody and Normalization Stain Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween 20.
-
Dilute the IRDye® 800CW secondary antibody and the CellTag™ 700 Stain in Intercept® Blocking Buffer.
-
Add 50 µL of the secondary antibody/stain mixture to each well. Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the wells four times with PBS containing 0.1% Tween 20.
-
Allow the plate to dry completely in the dark.
-
Scan the plate using an infrared imaging system. The CellTag™ 700 signal (700 nm channel) is used to normalize for cell number, and the IRDye® 800CW signal (800 nm channel) quantifies the ERα protein level.
-
-
Data Analysis: The normalized ERα signal for each treatment is compared to the vehicle control to calculate the percentage of ERα degradation.
Concluding Remarks
Both this compound and fulvestrant are effective degraders of the estrogen receptor, a key mechanism for their anti-cancer activity in ER+ breast cancer. Preclinical data, particularly from in vitro assays, suggests that this compound possesses a higher intrinsic capacity for ERα degradation, achieving near-complete removal of the receptor. Fulvestrant, while also a potent degrader, exhibits a more variable degradation profile in different experimental settings, and its clinical efficacy is likely a combination of both receptor degradation and pure antagonism. The development of this compound and other next-generation oral SERDs has been instrumental in advancing our understanding of the structural requirements for optimal ER degradation. While this compound's journey to the clinic was curtailed by pharmacokinetic challenges, its potent degradation profile serves as a critical benchmark for the ongoing development of novel and more effective endocrine therapies. For researchers in the field, understanding the nuances in degradation efficiency and the experimental methodologies to quantify them is paramount for the rational design and evaluation of the next wave of ER-targeted therapies.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 6. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 8. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two SERDs: A Preclinical Efficacy Showdown Between GDC-0927 and GDC-0810
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic modality for estrogen receptor-positive (ER+) breast cancers. The evolution of these molecules has been driven by the pursuit of enhanced potency, improved oral bioavailability, and the ability to overcome resistance mechanisms. This guide provides an in-depth, objective comparison of the preclinical efficacy of two such SERDs, GDC-0927 and its predecessor, GDC-0810. Through a detailed analysis of their mechanisms of action, head-to-head preclinical data, and the experimental designs used to evaluate them, we aim to provide a comprehensive resource for researchers in the field.
The Estrogen Receptor: A Key Target in Breast Cancer
The estrogen receptor, a nuclear hormone receptor, is a primary driver of proliferation in the majority of breast cancers. Upon binding its ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of genes involved in cell growth and survival. Disrupting this signaling cascade is a cornerstone of ER+ breast cancer treatment. SERDs offer a dual mechanism of action: they not only competitively antagonize estrogen binding but also induce the degradation of the ER protein itself, thereby depleting the total cellular pool of the receptor.
Caption: Estrogen Receptor signaling and SERD intervention.
GDC-0810: A First-Generation Oral SERD
GDC-0810 (formerly ARN-810) was developed as a novel, orally bioavailable SERD.[1][2] Preclinical studies demonstrated its ability to bind to the estrogen receptor, antagonize its function, and induce its degradation.[1] GDC-0810 showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[1] However, some studies indicated that GDC-0810 exhibited partial agonistic activity in certain preclinical models, a characteristic that could potentially limit its therapeutic efficacy.[1][3]
This compound: Engineering for Enhanced Potency and Purity
This compound was developed with the goal of improving upon the pharmacological profile of GDC-0810.[1][2] By modifying the chemical scaffold, specifically moving away from the acrylic acid moiety present in GDC-0810, researchers aimed to achieve a more potent and complete suppression of ER signaling.[2][4] This optimization resulted in a molecule with a greater capacity for ER degradation and a purely antagonistic profile, devoid of the partial agonism observed with its predecessor.[1][3]
Preclinical Efficacy: A Head-to-Head Comparison
The true measure of a next-generation compound lies in its direct comparison to the parent molecule. Preclinical data consistently demonstrates the superior efficacy of this compound over GDC-0810 in key anticancer metrics.
In Vitro Potency: ER Degradation and Antiproliferative Activity
This compound exhibits a greater capacity for ER degradation across multiple ER-positive breast cancer cell lines compared to GDC-0810.[1] This enhanced degradation translates to more potent inhibition of cell proliferation.[1]
| Parameter | This compound | GDC-0810 | Reference |
| ER Degradation | Greater capacity across multiple ER+ cell lines | - | [1] |
| Antiproliferative Activity | More potent than GDC-0810 in multiple ER+ cell lines | - | [1] |
| ERα-Y537S Mutant Model (HCI-013 PDX) | Greater anti-proliferative capacity | Less anti-proliferative capacity | [1] |
| Uterine Agonist Activity | No agonist activity observed | Mild agonistic activity in uterine models | [1] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The enhanced in vitro activity of this compound translates to superior anti-tumor efficacy in in vivo models. In patient-derived xenograft (PDX) models, which are considered more clinically relevant, this compound demonstrated greater tumor growth inhibition compared to GDC-0810, particularly in models harboring the ERα-Y537S mutation, a common mechanism of acquired resistance to endocrine therapies.[1]
Experimental Protocols: A Guide to Preclinical SERD Evaluation
The following protocols provide a framework for the key experiments used to compare the preclinical efficacy of SERDs like this compound and GDC-0810.
In Vitro ERα Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the ERα protein.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of the test compound (e.g., this compound, GDC-0810) or vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a predetermined density.
-
Compound Addition: The following day, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Preclinical evaluation workflow for SERDs.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the compounds in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation:
-
For cell line-derived xenografts (CDX), inject a suspension of ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.
-
For patient-derived xenografts (PDX), implant a small fragment of a patient's tumor subcutaneously.
-
-
Estrogen Supplementation: For ER+ models, implant a slow-release estradiol pellet to support tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, GDC-0810).
-
Drug Administration: Administer the compounds orally at predetermined doses and schedules.
-
Tumor Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treated group compared to the vehicle control.
Conclusion: A Clear Evolution in SERD Development
The preclinical data clearly positions this compound as a more potent and refined SERD compared to its predecessor, GDC-0810. Its enhanced ability to degrade the estrogen receptor, coupled with a complete antagonist profile, translates to superior anti-proliferative activity in vitro and greater tumor growth inhibition in vivo, particularly in models of endocrine resistance. While both molecules represent important steps in the development of oral SERDs, the evolution from GDC-0810 to this compound highlights the successful application of medicinal chemistry principles to optimize therapeutic efficacy. It is important to note that despite its promising preclinical profile, the clinical development of this compound was halted due to poor oral bioavailability and a high pill burden in clinical trials.[1] This underscores the critical importance of optimizing both pharmacodynamic and pharmacokinetic properties in drug development. The subsequent development of giredestrant (GDC-9545) aimed to address the limitations of both GDC-0810 and this compound, further illustrating the iterative nature of drug discovery.[1]
References
GDC-0927: A New Paradigm in Overcoming Tamoxifen Resistance in Endocrine-Resistant Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of estrogen receptor-positive (ER+) breast cancer therapy, endocrine resistance, particularly to the widely used selective estrogen receptor modulator (SERM) tamoxifen, presents a formidable clinical challenge. This guide provides an in-depth comparison of GDC-0927, a novel selective estrogen receptor degrader (SERD), and tamoxifen, with a focus on their performance in endocrine-resistant cell lines. We will delve into their distinct mechanisms of action, the molecular underpinnings of tamoxifen resistance, and present supporting experimental data that underscore the potential of this compound to overcome this resistance.
The Divergent Mechanisms of Action: Tamoxifen vs. This compound
The therapeutic efficacy of both tamoxifen and this compound is rooted in their interaction with the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. However, their modes of action at the molecular level are fundamentally different.
Tamoxifen: A Competitive Antagonist
Tamoxifen acts as a SERM, competitively binding to ERα and preventing the binding of its natural ligand, estradiol.[1][2] This binding induces a conformational change in the receptor, leading to the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) on DNA.[3] This, in turn, inhibits the transcription of estrogen-responsive genes that are critical for tumor cell growth and proliferation.[1] However, tamoxifen's activity is tissue-specific; while it is an antagonist in breast tissue, it can act as a partial agonist in other tissues such as the uterus and bone.[1][4]
This compound: A Potent ERα Degrader
This compound, in contrast, is a non-steroidal, orally bioavailable SERD.[5][6] Its primary mechanism is not merely to block ERα but to induce its complete and efficient degradation through the ubiquitin-proteasome pathway.[7] By targeting ERα for destruction, this compound eliminates the receptor protein from the cell, thereby abrogating both ligand-dependent and ligand-independent ERα signaling.[3][7] This fundamental difference in mechanism is what positions this compound as a promising agent in the context of tamoxifen resistance.
The Challenge of Tamoxifen Resistance
The development of resistance to tamoxifen is a complex and multifactorial process that ultimately leads to disease progression. Understanding these mechanisms is crucial to appreciating the therapeutic rationale for deploying a SERD like this compound.
Mechanisms of Acquired Tamoxifen Resistance:
-
Alterations in the Estrogen Receptor: Loss of ERα expression is a straightforward mechanism of resistance, as the drug target is no longer present. More commonly, mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen for its pro-tumorigenic activity.[7]
-
Upregulation of Escape Pathways: Cancer cells can bypass their dependence on the ERα pathway by upregulating alternative signaling cascades. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently hyperactivated in tamoxifen-resistant breast cancer.[7] These pathways can be triggered by growth factor receptors like HER2 and EGFR, leading to ligand-independent phosphorylation and activation of ERα or by promoting cell survival and proliferation independently of ERα.
-
Changes in Co-regulator Proteins: The balance of co-activator and co-repressor proteins can be altered in resistant cells, leading to a scenario where tamoxifen-bound ERα paradoxically promotes gene transcription.
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Tamoxifen action and the development of resistance.
This compound Demonstrates Superiority in Tamoxifen-Resistant Models
The true test of a novel therapeutic in the context of drug resistance lies in its ability to exert its anti-cancer effects where the standard-of-care has failed. Preclinical studies have demonstrated the robust activity of this compound in tamoxifen-resistant settings.
A pivotal study highlighted that the efficacy of this compound in a tamoxifen-resistant breast cancer xenograft model was directly correlated with its ability to degrade ERα. In this model, a this compound analog with 97% ERα degradation efficacy led to tumor regression.[1] In contrast, a similar compound with a slightly lower ERα degradation efficacy of 91% showed inferior anti-tumor activity, despite having superior oral exposure.[1] This provides compelling evidence that maximal ERα degradation is a key determinant of efficacy in overcoming tamoxifen resistance.
Comparative Efficacy Data (Illustrative)
| Cell Line | Compound | Predicted IC50 (nM) | Primary Mechanism |
| MCF-7 (Tamoxifen-Sensitive) | Tamoxifen | Low nM | ERα Antagonism |
| This compound | Sub-nM | ERα Degradation | |
| MCF-7/TamR (Tamoxifen-Resistant) | Tamoxifen | High µM (Resistant) | Ineffective |
| This compound | Low nM (Sensitive) | ERα Degradation |
This table is for illustrative purposes to demonstrate the expected differential sensitivity based on the mechanisms of action.
Experimental Protocols for Comparative Analysis
To rigorously compare the efficacy of this compound and tamoxifen in endocrine-resistant cell lines, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.
Generation of Tamoxifen-Resistant Cell Lines
The development of an in vitro model of tamoxifen resistance is the first critical step.
Protocol: Long-Term Tamoxifen Exposure
-
Culture ER+ breast cancer cell lines (e.g., MCF-7 or T47D) in phenol-red-free RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Initially, culture the cells in the presence of a low concentration of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (e.g., 0.1 µM).
-
Continuously culture the cells in the presence of 4-OHT for an extended period (typically >6 months).
-
The cell growth rate will initially decrease significantly, but a resistant population will eventually emerge that proliferates in the presence of 4-OHT.
-
Confirm the resistant phenotype by comparing the IC50 of 4-OHT in the resistant subline to the parental, sensitive cell line using a cell viability assay.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for generating tamoxifen-resistant cell lines.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed both parental (sensitive) and tamoxifen-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of tamoxifen and this compound for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound in both cell lines.
Analysis of ERα Protein Levels: Western Blotting
Western blotting is essential to visualize the degradation of ERα induced by this compound.
Protocol: Western Blot for ERα
-
Cell Lysis: Treat sensitive and resistant cells with tamoxifen and this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ERα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of ERα protein.
Gene Expression Analysis: RT-qPCR
RT-qPCR can be used to measure the expression of well-established estrogen-responsive genes, such as pS2 (TFF1) and GREB1, to assess the functional consequences of ERα modulation.
Protocol: RT-qPCR for Estrogen-Responsive Genes
-
RNA Extraction: Treat cells with tamoxifen and this compound in the presence of estradiol. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (pS2, GREB1) and a reference gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion: this compound as a Promising Strategy for Endocrine Resistance
The emergence of tamoxifen resistance is a significant hurdle in the long-term management of ER+ breast cancer. The distinct mechanism of action of this compound, a potent and orally bioavailable SERD, offers a compelling strategy to overcome this challenge. By inducing the degradation of ERα, this compound effectively eliminates the central driver of tumor growth in these cancers, a mechanism that remains effective even when tamoxifen's antagonistic action is compromised. The preclinical data strongly support the superior efficacy of this compound in tamoxifen-resistant models, directly linking its anti-tumor activity to its ability to maximally degrade the estrogen receptor. For researchers and drug development professionals, this compound represents a paradigm shift from receptor modulation to receptor elimination, holding significant promise for patients with endocrine-resistant breast cancer.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Tamoxifen-Resistant Breast Cancer Cell Lines and Drug Response Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Endocrine Therapy: A Head-to-Head Comparison of GDC-0927's Successor, Giredestrant, and Other Oral SERDs
For Researchers, Scientists, and Drug Development Professionals
The treatment paradigm for estrogen receptor-positive (ER+) breast cancer is at a pivotal juncture. For decades, endocrine therapies have been the cornerstone of treatment, but resistance, often driven by mutations in the estrogen receptor gene (ESR1), remains a significant clinical challenge. The advent of oral Selective Estrogen Receptor Degraders (SERDs) promises to overcome these hurdles by not only antagonizing the estrogen receptor but also targeting it for complete degradation.
This guide provides a comprehensive, head-to-head comparison of key oral SERDs currently in late-stage development or recently approved. While the initial focus of this analysis was to include GDC-0927, it is important to note that its development was halted due to unfavorable pharmacokinetic properties. Therefore, this guide will focus on its more potent and orally bioavailable successor, giredestrant (GDC-9545) , and compare it against other leading oral SERDs: elacestrant , camizestrant , and the PROteolysis TArgeting Chimera (PROTAC) ER degrader, vepdegestrant .
The Rationale for Oral SERDs: Beyond Antagonism to Degradation
Standard endocrine therapies like tamoxifen (a selective estrogen receptor modulator, or SERM) and aromatase inhibitors (AIs) primarily block estrogen's proliferative signals. However, cancer cells can adapt, notably through ESR1 mutations that render the receptor constitutively active, independent of estrogen.
SERDs offer a dual mechanism of action: they are competitive antagonists of the estrogen receptor and also induce a conformational change that marks the receptor for proteasomal degradation.[1] This elimination of the ER protein itself is a key strategy to combat resistance, particularly in tumors harboring ESR1 mutations.[2] The first-generation SERD, fulvestrant, validated this approach but is limited by its intramuscular route of administration and suboptimal bioavailability.[3][4] The new generation of oral SERDs aims to provide improved potency, better pharmacokinetic profiles, and the convenience of an oral medication.[5]
Caption: Mechanism of action of oral SERDs in ER+ breast cancer cells.
Preclinical Performance: A Comparative Analysis
The preclinical profile of an oral SERD is a critical indicator of its potential clinical efficacy. Key parameters include binding affinity for the estrogen receptor (wild-type and mutant), efficiency in promoting ER degradation, and in vivo anti-tumor activity in various patient-derived xenograft (PDX) models.
| Compound | ER Binding Affinity (IC50, nM) | ER Degradation (DC50, nM) | Key In Vivo Efficacy Highlights |
| Giredestrant (GDC-9545) | 0.05 (ERα antagonist activity)[6] | DC50 (MCF-7 WT): 0.06 nM[7] | Induces tumor regression as a single agent and in combination with CDK4/6 inhibitors in both wild-type and ESR1 Y537S mutant PDX models at low doses.[6][8] Superior degradation and anti-proliferation capabilities compared to fulvestrant.[6] |
| Elacestrant | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Demonstrates anti-tumor activity in fulvestrant-resistant PDX models.[3] More effective than fulvestrant at decreasing the expression of estrogen-target genes in various cell lines.[9] |
| Camizestrant | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Has demonstrated anti-cancer activity across a range of preclinical models, including those with ER-activating mutations.[10][11] |
| Vepdegestrant (ARV-471) | DC50: ~1 nM in ER+ breast cancer cell lines[12] | Induces ≥90% degradation of wild-type and mutant ER in cell lines.[12][13] | Achieved substantial tumor growth inhibition (87%-123%) in MCF7 xenograft models, outperforming fulvestrant (31%-80% TGI).[14] At a 30 mg/kg dose, achieved complete TGI (105%) compared to 46% for fulvestrant.[13] |
Note: Direct comparison of IC50 and DC50 values should be interpreted with caution as they may be generated in different assays and conditions.
Giredestrant emerges with a particularly strong preclinical profile, demonstrating high potency in both ER antagonism and degradation.[6][7] Vepdegestrant, with its unique PROTAC mechanism, shows exceptionally high levels of ER degradation in preclinical models, translating to robust tumor growth inhibition.[13][14] Elacestrant's ability to overcome fulvestrant resistance preclinically is a notable feature.[3]
Clinical Efficacy and Safety: Head-to-Head with the Standard of Care
The ultimate test of these oral SERDs lies in their performance in clinical trials. The primary comparator in many of these studies has been fulvestrant, providing a valuable benchmark for assessing their relative efficacy and safety.
| Compound | Trial Name | Phase | Comparison | Key Efficacy Results |
| Giredestrant | acelERA[15] | II | Giredestrant vs. Physician's Choice of Endocrine Therapy (PCET) | Did not meet the primary endpoint of statistically significant improvement in Progression-Free Survival (PFS) in the overall population (HR 0.81).[15][16] Showed a trend towards favorable benefit in patients with ESR1-mutated tumors (HR 0.60).[15][17] |
| Elacestrant | EMERALD[18] | III | Elacestrant vs. Standard of Care (SOC) Endocrine Therapy (fulvestrant or AI) | Met both primary endpoints: Statistically significant PFS improvement in both the overall population (HR 0.697) and the ESR1 mutation population (HR 0.546).[19] In patients with ESR1 mutations and prior CDK4/6i treatment ≥12 months, median PFS was 8.6 months vs 1.9 months for SOC.[20] |
| Camizestrant | SERENA-2[21] | II | Camizestrant (75mg & 150mg) vs. Fulvestrant | Met primary endpoint: Statistically significant and clinically meaningful PFS benefit at both doses vs. fulvestrant.[22] Median PFS: 7.2 months (75mg) and 7.7 months (150mg) vs. 3.7 months for fulvestrant.[23] |
| Vepdegestrant | VERITAC-2[24] | III | Vepdegestrant vs. Fulvestrant | Met primary endpoint in the ESR1-mutant population, with a statistically significant and clinically meaningful improvement in PFS (HR 0.57).[25][26] Median PFS in ESR1-mutant population: 5.0 months vs 2.1 months for fulvestrant.[25][27] Did not reach statistical significance in the overall intent-to-treat population.[24] |
From a clinical standpoint, elacestrant is the first oral SERD to receive FDA approval, based on the positive results of the EMERALD trial, particularly in the ESR1-mutated population.[18][28] Camizestrant and vepdegestrant have also demonstrated superiority over fulvestrant in Phase II and Phase III trials, respectively, with vepdegestrant showing a pronounced benefit in patients with ESR1 mutations.[21][22][24][25] While giredestrant did not meet its primary endpoint in the acelERA trial, a promising signal in the ESR1-mutated subgroup supports its continued investigation.[15][16]
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validity of the preclinical data presented, it is essential to understand the methodologies employed. Below are representative protocols for key in vitro and in vivo assays used to characterize oral SERDs.
In Vitro ER Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the estrogen receptor in cancer cell lines.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test SERD (e.g., giredestrant) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities using imaging software. Normalize the ERα band intensity to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be determined.
Caption: Workflow for assessing ER degradation via Western Blot.
In Vivo Tumor Growth Inhibition in Xenograft Models
This assay evaluates the anti-tumor efficacy of an oral SERD in a living organism.
Methodology:
-
Model Establishment: Implant ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments into the mammary fat pads of immunocompromised mice (e.g., nude mice). Supplement with an estrogen pellet to support initial tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, test SERD at various doses, positive control like fulvestrant).
-
Treatment Administration: Administer the compounds orally (e.g., daily by oral gavage) for the duration of the study.
-
Data Collection: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion and Future Directions
The development of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Elacestrant's approval has paved the way for this new class of agents, and the promising clinical data for camizestrant and vepdegestrant suggest that more effective and convenient treatment options are on the horizon.
Giredestrant, the successor to this compound, possesses a strong preclinical profile and has shown encouraging activity in ESR1-mutated tumors, indicating its potential as a valuable therapeutic option.[6][15] The unique PROTAC mechanism of vepdegestrant offers a novel approach to ER degradation that has demonstrated significant clinical benefit.[24][25]
Future research will focus on identifying the optimal clinical settings for each of these agents, both as monotherapies and in combination with other targeted therapies like CDK4/6 inhibitors. Head-to-head clinical trials comparing these next-generation oral SERDs will be crucial to definitively establish their relative efficacy and guide treatment decisions for patients with ER+ breast cancer.
References
- 1. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [mdpi.com]
- 2. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Camizestrant significantly improved progression-free survival vs. FASLODEX® (fulvestrant) in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca-us.com]
- 12. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021 [menarini.com]
- 20. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Next-Generation Oral SERD in Postmenopausal Women with ER-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 22. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 23. vjoncology.com [vjoncology.com]
- 24. oncodaily.com [oncodaily.com]
- 25. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 26. pfizer.com [pfizer.com]
- 27. onclive.com [onclive.com]
- 28. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating SERD Activity Against ESR1 Mutations: A Case Study of GDC-0927
For researchers, scientists, and drug development professionals in oncology, the emergence of ESR1 mutations as a key mechanism of acquired resistance to endocrine therapies in ER+ breast cancer presents a significant challenge. These mutations, predominantly found in the ligand-binding domain (LBD) of the estrogen receptor (ERα), lead to constitutive, ligand-independent receptor activity, rendering aromatase inhibitors ineffective and reducing the efficacy of selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2] This has spurred the development of a new generation of therapeutics: selective estrogen receptor degraders (SERDs).
This guide provides an in-depth technical comparison of GDC-0927, a novel, non-steroidal, orally bioavailable SERD, against other key SERDs, with a focus on their activity against clinically relevant ESR1 mutations. While the development of this compound was discontinued by Genentech not due to safety concerns but based on the totality of clinical data and strategic portfolio decisions, its preclinical profile offers valuable insights into the structure-activity relationships and mechanistic nuances of SERDs.[3][4][5] We will delve into the experimental data, provide detailed protocols for validation, and explore the underlying signaling pathways to equip you with the knowledge to critically evaluate SERD performance.
The Landscape of SERDs and the Challenge of ESR1 Mutations
The first-generation SERD, fulvestrant, validated the therapeutic strategy of ERα degradation. It has shown improved progression-free survival in patients with ESR1 mutations compared to aromatase inhibitors.[3][6] However, fulvestrant's clinical utility is hampered by its poor pharmaceutical properties, requiring intramuscular injection and leading to suboptimal ER occupancy.[3][7] This created a clear need for orally bioavailable SERDs with superior potency and efficacy against both wild-type and mutant ERα.
This compound emerged from this pursuit as a potent, non-steroidal, orally bioavailable SERD that not only antagonizes ERα but also induces its proteasomal degradation.[6][7][8] Its contemporaries in development include elacestrant (RAD1901), which recently gained FDA approval for the treatment of ESR1-mutated ER+, HER2- advanced or metastatic breast cancer, and other investigational agents.[9]
The most common and clinically significant ESR1 mutations, such as Y537S and D538G, stabilize the active conformation of the ERα LBD, mimicking the effect of estrogen binding.[10][11] This results in constitutive downstream signaling, promoting cell proliferation and survival even in the absence of estrogen. Therefore, a critical benchmark for any new SERD is its ability to effectively antagonize and degrade these mutant receptors.
Comparative Preclinical Efficacy of this compound
Evaluating the efficacy of a SERD against ESR1 mutations requires a multi-pronged approach, encompassing in vitro cell-based assays and in vivo tumor models. Here, we compare the available data for this compound with fulvestrant and elacestrant.
In Vitro Potency Against ESR1 Mutations
Cell viability assays, such as the MTT assay, are fundamental for determining the concentration of a drug required to inhibit 50% of cell growth (IC50). This provides a quantitative measure of a compound's potency. While direct head-to-head IC50 data for this compound, fulvestrant, and elacestrant against a panel of ESR1 mutations in the same study is limited, we can synthesize findings from multiple preclinical studies.
One key observation is that ESR1 mutations, particularly Y537S, confer a degree of resistance to SERDs compared to wild-type ERα. For instance, in MCF-7 cells engineered to express the Y537S mutation, the IC50 for fulvestrant was found to be significantly higher (25 nM) compared to wild-type MCF-7 cells (0.4 nM).[12] This highlights the necessity for SERDs with high potency to overcome this resistance.
The table below summarizes representative IC50 values for other SERDs against wild-type and Y537S mutant ERα, illustrating the challenge posed by this mutation.
| Compound | Cell Line | ESR1 Status | IC50 (nM) | Reference |
| Fulvestrant | MCF-7 | Wild-Type | 0.4 | [12] |
| Fulvestrant | MCF-7 | Y537S | 25 | [12] |
| AZD9496 | MCF-7 | Wild-Type | 0.4 | [12] |
| AZD9496 | MCF-7 | Y537S | 25 | [12] |
| OTX015 (BET inhibitor) | MCF-7 | Wild-Type | ~300 | [10] |
| OTX015 (BET inhibitor) | MCF-7 | Y537S | ~100 | [10] |
Note: Data is compiled from different studies and should be interpreted as illustrative rather than a direct comparison.
In Vivo Antitumor Activity in Xenograft Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for assessing in vivo efficacy. These models better recapitulate the heterogeneity and microenvironment of human tumors.[13]
This compound demonstrated dose-dependent antitumor activity in both wild-type and ESR1 mutant PDX models of ER+ breast cancer.[6][7] The efficacious dose range in vivo was reported to be 10–100 mg/kg/day.[6][7] In a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression, which was correlated with a robust reduction in intratumoral ERα levels.[8]
Comparative studies with elacestrant and fulvestrant in PDX models harboring various ESR1 mutations further illuminate the landscape of SERD efficacy. In a PDX model with the ESR1 Y537N mutation, both fulvestrant and elacestrant showed significant reductions in tumor volume.[14][15] In models with the D538G mutation, which were derived from patients previously treated with fulvestrant, elacestrant demonstrated a reduction in tumor growth.[14][15] Furthermore, in a PDX model with the Y537S mutation, elacestrant also impeded tumor progression.[14] These findings underscore the potential of next-generation oral SERDs to overcome resistance to first-line endocrine therapies and fulvestrant.
The following table summarizes the in vivo activity of different SERDs in ESR1 mutant PDX models.
| Compound | PDX Model | ESR1 Mutation | Outcome | Reference |
| This compound | ER+ PDX | Mutant (unspecified) | Dose-dependent antitumor activity | [6][7] |
| Fulvestrant | MAXF-1398 | Y537N | Significant tumor volume reduction | [14][15] |
| Elacestrant | MAXF-1398 | Y537N | Significant tumor volume reduction | [14][15] |
| Elacestrant | ST2535-HI, CTG-1211-HI | D538G | Reduction in tumor growth | [14][15] |
| Elacestrant | ST941-HI | Y537S | Impeded tumor progression | [14] |
Mechanistic Validation: From Signaling Pathways to Experimental Protocols
A thorough evaluation of a SERD's activity requires understanding its impact on the underlying molecular mechanisms and the ability to reliably measure these effects in the laboratory.
ESR1 Signaling Pathway and SERD Intervention
In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the recruitment of co-activators. This complex then binds to estrogen response elements (EREs) in the DNA, driving the transcription of genes involved in cell proliferation and survival.
ESR1 mutations in the LBD result in a constitutively active receptor that can drive this transcriptional program even without estrogen. SERDs intervene in this pathway in two primary ways:
-
Antagonism: They competitively bind to the ERα LBD, inducing a conformational change that prevents the recruitment of co-activators.
-
Degradation: They promote the ubiquitination and subsequent proteasomal degradation of the ERα protein, thereby reducing the total cellular pool of the receptor available for signaling.
The dual mechanism of action is crucial for efficacy against both wild-type and mutant ERα.
Caption: ESR1 signaling pathway and points of SERD intervention.
Experimental Workflow for SERD Validation
A robust experimental workflow is essential for validating the activity of a SERD against ESR1 mutations. The following diagram outlines a typical workflow, starting from cell line selection to in vivo efficacy studies.
Caption: Experimental workflow for validating SERD activity.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Cell Culture of MCF-7 and Engineered Derivatives
MCF-7 is a commonly used ER+ breast cancer cell line. For studying ESR1 mutations, isogenic cell lines with specific mutations knocked in using CRISPR/Cas9 technology are ideal.
Materials:
-
MCF-7 cells (wild-type and ESR1 mutant variants)
-
Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintenance: Culture cells in T-75 flasks with the complete medium. Change the medium every 2-3 days. Maintain the culture in a humidified incubator.[1][3]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer twice with sterile PBS.[12]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a split ratio of 1:3 to 1:4.[16]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cultured MCF-7 cells (as described above)
-
SERDs (this compound, fulvestrant, elacestrant) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MCF-7 cells (wild-type and mutants) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the SERDs in culture medium. Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[17]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for ERα Degradation
This technique allows for the quantification of ERα protein levels following SERD treatment, providing direct evidence of degradation.
Materials:
-
6-well cell culture plates
-
Cultured MCF-7 cells
-
SERDs for treatment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-ERα
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of SERDs for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the ERα band intensity to the loading control (β-actin or GAPDH).
Protocol 4: Patient-Derived Xenograft (PDX) Efficacy Study
This in vivo protocol assesses the antitumor activity of SERDs in a more clinically relevant model.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID)[20]
-
Patient tumor tissue with confirmed ESR1 mutation status
-
Trocars for implantation
-
SERDs formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment
Procedure:
-
PDX Establishment: Implant small fragments (2-3 mm) of patient tumor tissue subcutaneously into the flank or orthotopically into the mammary fat pad of the immunodeficient mice.[21]
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 1,000-1,500 mm³, they can be harvested and passaged to subsequent cohorts of mice for expansion.
-
Efficacy Study: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, fulvestrant, elacestrant).
-
Drug Administration: Administer the drugs according to the desired dosing schedule and route (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor growth between the groups.
Conclusion and Future Perspectives
The validation of SERD activity against ESR1 mutations is a critical step in the development of new therapies for endocrine-resistant breast cancer. This compound, despite the discontinuation of its clinical development, serves as an important case study in the optimization of SERD properties. Preclinical data indicated its potential to induce tumor regression in both wild-type and ESR1 mutant models, highlighting the promise of potent, orally bioavailable SERDs.[6][7]
The comparative data, although indirect, suggests that newer oral SERDs like elacestrant may offer advantages over fulvestrant in their ability to target tumors with specific ESR1 mutations.[9][14][15] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and contribute to this evolving field.
As our understanding of the diverse mechanisms of endocrine resistance deepens, the development of next-generation SERDs and combination therapies will be paramount. Rigorous preclinical validation using the methodologies described herein will be essential for identifying the most promising candidates to improve outcomes for patients with ER+ breast cancer.
References
- 1. mcf7.com [mcf7.com]
- 2. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 3. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. BioCentury - Roche halts SERD from Seragon, reports earnings [biocentury.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESR1 Y537S and D538G mutations drive resistance to CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encodeproject.org [encodeproject.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. dovepress.com [dovepress.com]
GDC-0927: A New Frontier in Overcoming Aromatase Inhibitor Resistance in ER+ Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The Clinical Challenge: Aromatase Inhibitor Resistance
Aromatase inhibitors, such as letrozole and anastrozole, are a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women. They function by blocking the aromatase enzyme, thereby depleting the peripheral synthesis of estrogens and starving ER+ tumor cells of their primary growth signal. However, a substantial number of patients eventually develop resistance to AIs, leading to disease progression.
The mechanisms of AI resistance are multifaceted and include the acquisition of activating mutations in the estrogen receptor gene (ESR1), which render the receptor constitutively active and independent of its ligand, estrogen. Other mechanisms involve the upregulation of alternative signaling pathways that can activate the estrogen receptor in a ligand-independent manner.
GDC-0927: Mechanism of Action and Preclinical Efficacy
This compound is a non-steroidal, orally bioavailable SERD designed to overcome the limitations of earlier endocrine therapies.[1] Its mechanism of action is twofold: it acts as a competitive antagonist of the estrogen receptor and, crucially, it induces the degradation of the ER protein via the proteasomal pathway.[2][3] This dual action effectively eliminates the primary driver of tumor growth in ER+ breast cancer.
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various breast cancer models. Notably, in a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression, highlighting its potential in endocrine-resistant settings.[4] Furthermore, this compound has shown dose-dependent antitumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer, including those with wild-type and mutant ESR1.[2][5] This activity in ESR1-mutant models is particularly significant, as these mutations are a known mechanism of resistance to aromatase inhibitors.[6]
Comparative Efficacy in Models of Endocrine Resistance
This compound vs. Fulvestrant
Fulvestrant is the first-in-class SERD, administered as an intramuscular injection. It has demonstrated efficacy in patients who have progressed on prior endocrine therapy, including aromatase inhibitors.[7] Preclinical studies have shown that fulvestrant can inhibit the growth of tamoxifen-resistant and estrogen-deprived breast cancer models.[8][9]
A key advantage of this compound over fulvestrant is its oral bioavailability, which offers improved patient convenience and the potential for more consistent drug exposure.[1] While both agents induce ER degradation, the distinct chemical structure of this compound may lead to differences in potency and the spectrum of ER conformations targeted.
This compound vs. CDK4/6 Inhibitors
The introduction of CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) in combination with endocrine therapy has revolutionized the treatment of ER+ breast cancer.[10][11] These agents work by blocking the cell cycle progression from G1 to S phase, a process that is often dysregulated in cancer. In the context of AI resistance, the combination of a CDK4/6 inhibitor with an aromatase inhibitor or fulvestrant has become a standard of care.[10][12]
Preclinical studies have demonstrated the efficacy of CDK4/6 inhibitors in endocrine-resistant models. For instance, the combination of fulvestrant and palbociclib has shown robust antitumor activity in multiple PDX models.[13] Abemaciclib has also been shown to be effective in palbociclib-resistant models, suggesting distinct mechanisms of action and resistance.[6][10]
This compound, as a monotherapy, targets the ER pathway directly and potently. In contrast, CDK4/6 inhibitors target a downstream component of the ER signaling pathway. The optimal strategy, whether it be potent ER degradation with a next-generation SERD like this compound or the combination of an older endocrine agent with a CDK4/6 inhibitor, is a key area of ongoing research. The potential for combining this compound with a CDK4/6 inhibitor also represents a promising therapeutic avenue.[14]
Summary of Preclinical Efficacy Data
| Therapeutic Agent | Model System | Key Findings | Reference(s) |
| This compound | Tamoxifen-Resistant Xenograft | Induced tumor regression. | [4] |
| ER+ PDX Models (WT & ESR1 mutant) | Demonstrated dose-dependent antitumor activity. | [2][5] | |
| Fulvestrant | Tamoxifen-Resistant & Estrogen-Deprived Models | Inhibited tumor growth. | [8][9] |
| Fulvestrant + Palbociclib | ER+ PDX Models | Showed robust antitumor activity and tumor shrinkage. | [13] |
| Abemaciclib | Palbociclib-Resistant Models | Demonstrated efficacy, suggesting non-cross-resistance. | [6][10] |
Experimental Protocols
Establishment of Aromatase Inhibitor-Resistant Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue from patients with ER+ breast cancer who have progressed on aromatase inhibitor therapy is obtained under informed consent and institutional review board approval.[15]
-
Implantation: Tumor fragments are surgically implanted into the mammary fat pads of immunocompromised mice (e.g., NOD/SCID or NSG).[16]
-
Serial Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion.[16]
-
Characterization: Established PDX models are thoroughly characterized to confirm their ER+ status, histological features, and genomic profile, including ESR1 mutation status. This ensures the model recapitulates the characteristics of the original patient tumor.[15]
-
Confirmation of AI Resistance: The AI resistance of the PDX model is confirmed by treating tumor-bearing mice with an aromatase inhibitor (e.g., letrozole) and observing continued tumor growth.[17]
In Vivo Efficacy Studies in AI-Resistant PDX Models
-
Treatment Groups: Mice are randomized into different treatment groups, including:
-
Vehicle control
-
This compound (administered orally at various doses)
-
Fulvestrant (administered via intramuscular injection)
-
CDK4/6 inhibitor (e.g., palbociclib, administered orally)
-
Combination therapies
-
-
Dosing and Schedule: Drugs are administered according to a predetermined schedule (e.g., daily, weekly) for a specified duration.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[11]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for downstream analyses, such as immunohistochemistry (IHC) for ER and proliferation markers (e.g., Ki67), and molecular analysis to assess target engagement and mechanisms of response or resistance.
Signaling Pathways and Experimental Workflow
Caption: ER signaling, AI resistance mechanisms, and points of therapeutic intervention.
Future Directions and Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 14. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Synergistic Effects of GDC-0927 with Palbociclib in ER-Positive Breast Cancer Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of combining GDC-0927, a novel oral Selective Estrogen Receptor Degrader (SERD), with palbociclib, a first-in-class CDK4/6 inhibitor. This document will delve into the mechanistic rationale for this combination, provide detailed experimental protocols for robust synergy assessment, and present a framework for data analysis and interpretation. Our focus is on empowering researchers to design and execute self-validating experiments that yield high-quality, reproducible data.
Introduction: The Rationale for Combining this compound and Palbociclib
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment. However, intrinsic and acquired resistance remain significant clinical challenges. The combination of a SERD with a CDK4/6 inhibitor represents a promising strategy to overcome resistance and enhance therapeutic efficacy.
This compound: A Novel Oral Selective Estrogen Receptor Degrader (SERD)
This compound is a potent, non-steroidal, orally bioavailable SERD that both antagonizes and degrades the estrogen receptor.[1][2] This dual mechanism of action inhibits both ligand-dependent and -independent ER signaling, which is crucial in the context of acquired resistance often driven by mutations in the ESR1 gene.[1]
Palbociclib: A First-in-Class CDK4/6 Inhibitor
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[4] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint and a reduction in tumor cell proliferation.[5][6]
The Synergy Hypothesis
The ER and CDK4/6 signaling pathways are intricately linked in ER+ breast cancer. Estrogen signaling through the ER can drive the expression of Cyclin D1, a key activator of CDK4/6.[7] This provides a strong rationale for the synergistic potential of combining an ER degrader like this compound with a CDK4/6 inhibitor like palbociclib. By simultaneously targeting both pathways, this combination has the potential to induce a more profound and durable anti-tumor response. Preclinical studies combining the SERD fulvestrant with palbociclib have demonstrated synergistic effects in ER+ breast cancer cell lines.[8]
Mechanistic Underpinnings of the this compound and Palbociclib Combination
The synergistic interaction between this compound and palbociclib is rooted in their complementary mechanisms of action that target key oncogenic drivers in ER+ breast cancer.
Experimental Workflow for Synergy Assessment
A robust assessment of synergy requires a multi-faceted approach, employing a series of well-controlled in vitro assays. The following workflow provides a comprehensive strategy for evaluating the combination of this compound and palbociclib.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium
-
This compound and palbociclib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and palbociclib, both individually and in combination at a constant ratio. Add 100 µL of the drug solutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][10]
Materials:
-
Treated cells from a 6-well plate
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[4]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1]
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Analysis and Synergy Quantification
The quantification of synergy is crucial for an objective assessment of the drug combination. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach.
Combination Index (CI) Interpretation:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
Software such as CompuSyn can be used to calculate CI values from dose-response data.
Expected Outcomes and Data Interpretation
Based on preclinical studies of similar combinations, the following outcomes are anticipated:
| Assay | This compound Alone | Palbociclib Alone | This compound + Palbociclib |
| Cell Viability | Decreased | Decreased | Synergistically decreased |
| Cell Cycle | G1 arrest | G1 arrest | Potentiated G1 arrest |
| Apoptosis | Increased | Modest increase | Significantly increased |
Table 1: Expected Outcomes of In Vitro Assays
A study combining the SERD fulvestrant with palbociclib in MCF-7 cells demonstrated a synergistic effect on the modulation of central carbon metabolism, confirming the potentiation of their individual effects when used in combination.[12] In vivo studies in xenograft models also showed that the combination of fulvestrant and palbociclib resulted in long-term delayed tumor growth compared to either agent alone.[13]
Conclusion
The combination of this compound and palbociclib holds significant promise for the treatment of ER+ breast cancer. The methodologies outlined in this guide provide a robust framework for the preclinical assessment of this synergy. By employing these detailed protocols and quantitative analyses, researchers can generate high-quality, reproducible data to support the further development of this promising therapeutic strategy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Navigating Endocrine Resistance in ER+ Breast Cancer: A Comparative Guide to GDC-0927
For Researchers, Scientists, and Drug Development Professionals
The development of endocrine resistance is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. While therapies such as tamoxifen, aromatase inhibitors (AIs), and the selective estrogen receptor degrader (SERD) fulvestrant have been mainstays of treatment, a substantial number of patients eventually experience disease progression. This guide provides a technical comparison of GDC-0927, a next-generation oral SERD, with other endocrine therapies, focusing on its potential to overcome cross-resistance, supported by preclinical and clinical data.
The Landscape of Endocrine Resistance: A Complex Challenge
Acquired resistance to endocrine therapies is a multifaceted phenomenon. The primary driver is often the continued signaling of the estrogen receptor itself. Key mechanisms include:
-
ESR1 Mutations: Mutations in the ESR1 gene, which encodes the estrogen receptor, can lead to ligand-independent activation of the receptor. This means the receptor is constitutively active, driving tumor growth even in the absence of estrogen. These mutations are a common mechanism of resistance to aromatase inhibitors and can also confer partial resistance to tamoxifen and fulvestrant.[1]
-
Upregulation of ER Signaling: Even without ESR1 mutations, cancer cells can adapt by upregulating the ER signaling pathway, making them hypersensitive to even low levels of estrogen.
-
Activation of Escape Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependence on ER signaling. These can include the PI3K/AKT/mTOR and MAPK pathways.
This compound: A Potent, Orally Bioavailable SERD with a Distinct Mechanism
This compound is a novel, non-steroidal, orally bioavailable SERD designed to be a potent and complete ER antagonist and degrader.[2] Its mechanism of action offers a potential advantage in overcoming the limitations of existing endocrine therapies. This compound not only blocks the estrogen-binding pocket of the ER but also induces a conformational change that marks the receptor for proteasomal degradation. This dual action aims to completely shut down ER signaling.
Preclinical Evidence: Overcoming Tamoxifen Resistance
A key preclinical study demonstrated the superior efficacy of this compound in a tamoxifen-resistant breast cancer model.[3][4] This study highlights the critical role of potent ER degradation in overcoming resistance.
Experimental Model: Tamoxifen-Resistant Xenografts
To investigate the efficacy of this compound in a clinically relevant model of acquired resistance, a tamoxifen-resistant xenograft model was established. This was achieved through the long-term treatment of mice bearing MCF-7 (an ER+ human breast cancer cell line) xenografts with tamoxifen.[5] Over time, the tumors developed resistance and began to grow despite continued tamoxifen administration.
Comparative Efficacy of this compound
In this tamoxifen-resistant xenograft model, this compound demonstrated significant tumor regression.[3][4] The study compared the activity of this compound with another compound from the same chemical series, referred to as 5a, which had a lower efficacy in degrading ER-α. Despite having superior oral exposure, compound 5a showed inferior anti-tumor activity. In contrast, this compound, with its high ER-α degradation efficacy (97%), led to robust tumor regression and a significant reduction in intratumoral ER-α levels.[3][4]
| Compound | ER-α Degradation Efficacy | In Vivo Activity in Tamoxifen-Resistant Xenograft Model |
| This compound (17ha) | 97% | Tumor Regression |
| Compound 5a | 91% | Inferior Activity |
Table 1: Correlation of ER-α Degradation Efficacy with In Vivo Antitumor Activity in a Tamoxifen-Resistant Model.[3][4]
This data strongly suggests that the potent and efficient degradation of the estrogen receptor is a key mechanism by which this compound overcomes tamoxifen resistance.
Clinical Evidence: Activity in Heavily Pretreated Patients
A Phase I clinical trial of this compound provided evidence of its anti-tumor activity in a heavily pretreated population of postmenopausal women with locally advanced or metastatic ER+ breast cancer.[6][7] All patients in the study had progressed on prior endocrine therapies, including aromatase inhibitors, tamoxifen, and/or fulvestrant.[7]
The study demonstrated that this compound was well-tolerated and showed preliminary signs of efficacy, with a clinical benefit rate of 29% and stable disease in 41% of patients.[6][7] Importantly, this activity was observed in patients with and without ESR1 mutations, suggesting that this compound can overcome this common resistance mechanism.[6][7] Pharmacodynamic assessments using [18F]-fluoroestradiol (FES)-PET scans showed a greater than 90% reduction in ER availability in tumors after treatment with this compound, confirming target engagement.[1][7]
Cross-Resistance Profile: A Comparative Overview
While direct head-to-head preclinical studies of this compound against fulvestrant and aromatase inhibitors in their respective resistant models are limited in the public domain, the available data allows for a logical comparison.
This compound vs. Fulvestrant
Fulvestrant is the first-in-class SERD, administered as an intramuscular injection. While effective, its clinical utility can be limited by suboptimal pharmacokinetics and incomplete ER degradation at standard doses. Resistance to fulvestrant can emerge through various mechanisms, including the selection of specific ESR1 mutations that alter the ligand-binding domain.[8]
This compound's oral bioavailability and potent ER degradation offer potential advantages. The Phase I clinical data, showing activity in fulvestrant-pretreated patients, supports its potential to overcome fulvestrant resistance.[7] Mechanistically, the more complete and sustained ER degradation achieved with this compound may be sufficient to inhibit the growth of tumors that have developed partial resistance to fulvestrant.
This compound vs. Aromatase Inhibitors
Aromatase inhibitors (AIs) work by blocking the production of estrogen. The primary mechanism of resistance to AIs is the development of ESR1 mutations that lead to ligand-independent ER activation.[9] In this scenario, the ER is active even in the absence of estrogen, rendering AIs ineffective.
This compound directly targets the mutated ER, both antagonizing its activity and promoting its degradation. The clinical activity of this compound in patients with ESR1 mutations demonstrates its ability to overcome this key mechanism of AI resistance.[6][7]
Experimental Protocols
Protocol for In-Cell Western Assay for ER-α Degradation
This assay is used to quantify the degradation of ER-α in cancer cells following treatment with a SERD.
Materials:
-
MCF-7 breast cancer cells
-
96-well plates
-
Primary antibody against ER-α
-
Infrared-labeled secondary antibody
-
Cell staining agent for normalization (e.g., Sapphire 700)
-
Fixative and permeabilization solutions
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere and grow to a monolayer.
-
Treatment: Treat the cells with varying concentrations of the SERD (e.g., this compound) for a specified period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative, followed by permeabilization to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against ER-α.
-
Secondary Antibody Incubation: Incubate with the infrared-labeled secondary antibody. A cell stain for normalization can be included at this step.
-
Scanning: Scan the plate using an infrared imaging system to detect the fluorescence signals from the secondary antibody (protein of interest) and the cell stain (normalization).
-
Data Analysis: Quantify the intensity of the signals. The level of ER-α is normalized to the cell stain signal to account for variations in cell number per well. The percentage of ER-α degradation is calculated relative to vehicle-treated control cells.[10][11]
Protocol for Tamoxifen-Resistant Xenograft Model
This in vivo model is crucial for evaluating the efficacy of new therapies in the context of acquired resistance.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
MCF-7 cells
-
Estradiol pellets
-
Tamoxifen
Procedure:
-
Tumor Implantation: Implant MCF-7 cells subcutaneously into the mice.
-
Estrogen Supplementation: Implant estradiol pellets to support initial tumor growth.
-
Tamoxifen Treatment: Once tumors are established, begin long-term treatment with tamoxifen.
-
Development of Resistance: Monitor tumor growth. Resistance is established when tumors resume growth despite continuous tamoxifen administration.
-
Drug Efficacy Study: Once tumors are confirmed to be tamoxifen-resistant, randomize the mice into treatment groups to evaluate the efficacy of the test compound (e.g., this compound) compared to control groups.[5]
Visualizing the Pathways
Figure 1: Mechanisms of endocrine resistance and the proposed action of this compound.
Figure 2: Experimental workflow for evaluating this compound in tamoxifen resistance.
Conclusion and Future Directions
The preclinical and clinical data available for this compound suggest that it is a potent, orally bioavailable SERD with the potential to overcome resistance to existing endocrine therapies. Its superior efficacy in a tamoxifen-resistant model is strongly correlated with its ability to induce robust degradation of ER-α. Furthermore, its clinical activity in heavily pretreated patients, including those with ESR1 mutations, supports its broad potential in the endocrine-resistant setting.
Further head-to-head preclinical studies in well-characterized fulvestrant- and aromatase inhibitor-resistant models would provide more definitive evidence of its comparative efficacy. Nevertheless, the existing data provides a strong rationale for the continued investigation of this compound and other next-generation SERDs as a promising strategy to improve outcomes for patients with ER+ breast cancer that has developed resistance to standard endocrine therapies.
References
- 1. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 8. mdpi.com [mdpi.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An epigenomic approach to therapy for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0927 and the Next-Generation SERD Landscape: A Comparative Benchmarking Guide
Introduction: The Evolving Challenge of Endocrine Resistance in ER+ Breast Cancer
For decades, endocrine therapy has been the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1][2] These therapies function by interfering with the ER signaling pathway, a key driver of tumor growth. However, the development of endocrine resistance, often through mutations in the estrogen receptor gene (ESR1), remains a significant clinical hurdle. This has propelled the development of novel therapeutic agents, notably the class of compounds known as Selective Estrogen Receptor Degraders (SERDs).
The first-in-class SERD, fulvestrant, validated the dual-action approach of not only blocking the estrogen receptor but also targeting it for proteasomal degradation.[3][4][5][6] This mechanism offered a more profound and durable inhibition of estrogen signaling.[5] Despite its success, fulvestrant is limited by its intramuscular route of administration and suboptimal pharmacokinetic properties.[1][5] This paved the way for the development of orally bioavailable SERDs, aiming to offer improved efficacy, convenience, and better tolerability.
This guide provides a comparative analysis of GDC-0927, an early oral SERD, against the next-generation of these critical therapeutics. We will delve into their mechanisms of action, present key preclinical and clinical data, and provide detailed protocols for the foundational experiments used to evaluate their performance. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this dynamic field.
This compound: A Foundational Oral SERD
This compound (formerly SRN-927) is a potent, non-steroidal, orally bioavailable SERD that was designed to improve upon earlier candidates.[7][8][9][10] Like other SERDs, it functions as a competitive ER antagonist and also induces the degradation of the ER protein.[7][11] Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer patient-derived xenograft (PDX) models, including those with ESR1 mutations.[7][12][13]
However, the clinical development of this compound was discontinued.[7][14] This decision was not due to safety concerns, but rather the "totality of clinical data," which included a high pill burden resulting from low oral bioavailability.[7][8] Despite its discontinuation, the learnings from this compound were instrumental in the development of subsequent, more optimized oral SERDs.[8][9]
The Next Generation: Giredestrant and Other Leading Oral SERDs
The quest for a more potent and bioavailable oral SERD led to the development of a new wave of candidates. These next-generation SERDs have been engineered to overcome the limitations of their predecessors.
-
Giredestrant (GDC-9545): Developed to directly address the shortcomings of this compound, giredestrant boasts significantly improved oral bioavailability and potency.[8] It is a highly potent ER antagonist and degrader being evaluated in various clinical trials for ER+ breast cancer.[8][14][15]
-
Camizestrant (AZD9833): This next-generation oral SERD has demonstrated a superior preclinical activity profile to fulvestrant and has shown promise in overcoming resistance to both endocrine therapies and CDK4/6 inhibitors.[16][17]
-
Elacestrant (RAD1901): Elacestrant is a novel, orally bioavailable SERD that has shown efficacy against wild-type and mutant forms of the estrogen receptor.[18][19][20] It is the first oral SERD to receive FDA approval for the treatment of patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[21][22]
-
Amcenestrant (SAR439859): Amcenestrant is another oral SERD that demonstrated antitumor activity in preclinical models and early clinical trials.[23][24] However, its development was also discontinued after a pivotal trial did not meet its primary endpoint.[5][7]
Comparative Preclinical Performance
Direct head-to-head preclinical data is crucial for differentiating between these next-generation agents.
In Vitro Potency
Cellular viability assays are a primary method for assessing the potency of SERDs. Giredestrant has been shown to be more potent than fulvestrant and other oral SERDs in development, including camizestrant, amcenestrant, and elacestrant, across several ER-positive breast cancer cell lines.[23]
| Compound | Cell Line | IC50 (nM) |
| Giredestrant | MCF-7 | 0.05 |
| CAMA-1 | Data not available | |
| HCC1500 | Data not available | |
| Camizestrant | MCF-7 | Potency demonstrated, direct IC50 comparison not available |
| Amcenestrant | Breast Cancer Cells | EC50 of 0.2 nM for ER degradation[24] |
| Elacestrant | ERα | IC50 of 48 nM[19] |
| This compound | Multiple ER+ cell lines | More potent than fulvestrant, 4-OHT, AZD9496, GDC-0810[8] |
| Fulvestrant | MCF-7 | Less potent than Giredestrant[23] |
Table 1: Comparative in vitro potency of selected SERDs. Data is compiled from multiple sources and direct comparative studies are limited.
In Vivo Efficacy
Patient-derived xenograft (PDX) models are a more clinically relevant system for evaluating in vivo efficacy. A key finding highlights the significant improvement of giredestrant over this compound. In the HCI-013 PDX model, giredestrant administered at a 1 mg/kg dose achieved the same level of tumor regression as this compound at a 100 mg/kg dose, demonstrating a 100-fold increase in potency.[23]
Clinical Insights
The clinical development landscape for oral SERDs is rapidly evolving. While this compound and amcenestrant have been discontinued, elacestrant's approval marks a significant milestone.[7][14][21][22] Giredestrant and camizestrant are currently in late-stage clinical trials, with promising data emerging.[5][25]
| Compound | Phase of Development | Key Clinical Findings |
| This compound | Discontinued | Well-tolerated, but with low oral bioavailability leading to a high pill burden.[7][8][12] Showed evidence of target engagement and preliminary antitumor activity.[12][13] |
| Giredestrant | Phase III | Showed numerical improvement in progression-free survival (PFS) in the acelERA trial, more pronounced in patients with ESR1 mutations.[5][7] |
| Camizestrant | Phase III | In the SERENA-2 trial, demonstrated a statistically significant and clinically meaningful improvement in PFS compared to fulvestrant.[7] |
| Elacestrant | Approved | First oral SERD approved by the FDA. Showed improved PFS over standard of care in patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[5][7][21][22] |
| Amcenestrant | Discontinued | Development was halted after the AMEERA-5 trial did not meet its continuation criteria.[7] |
Table 2: Summary of clinical development status and key findings for selected oral SERDs.
Experimental Methodologies
To ensure the scientific integrity of this guide, we provide detailed protocols for the key experiments used to benchmark SERD performance.
Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the ability of a SERD to induce the degradation of the estrogen receptor protein.
Caption: Workflow for assessing ER degradation via Western Blot.
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the test SERD and a vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for ERα and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity to determine the percentage of ER degradation.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a SERD on the proliferation of ER+ breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of the test SERD in complete growth medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Xenograft Model
This model evaluates the antitumor activity of a SERD in a living organism.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 4. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BioCentury - Roche halts SERD from Seragon, reports earnings [biocentury.com]
- 15. benchchem.com [benchchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of GDC-0927
Introduction: Beyond the Benchtop
As researchers dedicated to advancing oncology, our focus is often on the potent biological activity of molecules like GDC-0927. This compound is a novel, non-steroidal, and orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD) investigated for its efficacy in ER-positive breast cancer models.[1][2][3] Its mechanism, which involves the targeted degradation of the estrogen receptor, is key to its therapeutic potential.[4][5] However, this same potent bioactivity necessitates a rigorous and informed approach to its handling and, critically, its disposal.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural instruction and instill a deep understanding of the causality behind these protocols. For a novel research compound without extensive public safety data, we must operate under the precautionary principle, treating the substance with the high degree of caution its biological potency warrants. Adherence to these procedures is not just a matter of regulatory compliance; it is a fundamental aspect of responsible research, ensuring the safety of our personnel and the preservation of our environment.
Hazard Assessment & Core Disposal Principles
While a specific Safety Data Sheet (SDS) for this compound is not widely available in public resources, its classification as a potent SERD allows us to infer its potential hazards based on its mechanism of action and the profiles of similar endocrine-active agents.[3][6] Compounds that modulate hormonal pathways, such as estradiol, are often classified with significant health warnings, including potential carcinogenicity and the risk of damaging fertility or harming an unborn child.[7][8][9]
Therefore, the foundational principle for this compound disposal is to treat all forms of its waste as hazardous chemical waste.
Core Principles:
-
Prohibition of Standard Disposal: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[10][11] Introducing potent, biologically active molecules into wastewater systems can have toxic effects on aquatic life and is explicitly forbidden by environmental regulations.[8][12]
-
Regulatory Adherence: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) in the United States, as well as applicable state and local regulations.[10][13] These regulations govern hazardous waste from its point of generation to its final disposal.
-
Segregation is Key: Incompatible chemicals must be stored separately to prevent dangerous reactions.[14] this compound waste should be segregated from other waste streams like strong acids, bases, or oxidizers.
-
Cradle-to-Grave Responsibility: The laboratory that generates the hazardous waste is responsible for it until it is ultimately destroyed.[15] This necessitates meticulous documentation and working exclusively with certified hazardous waste disposal contractors.
Table 1: this compound Chemical & Physical Properties
| Property | Value | Source |
| Chemical Name | This compound (SRN-927) | [1][2] |
| CAS Number | 1642297-01-5 | [1][2] |
| Molecular Formula | C₂₈H₂₈FNO₄ | [1][2] |
| Molecular Weight | 461.52 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in DMSO (83.33 mg/mL) | [1][2] |
Step-by-Step Disposal Workflow
The following protocols provide a systematic approach to managing different types of this compound waste generated in a laboratory setting.
Waste Characterization & Segregation
The first step is to correctly identify and segregate waste at the point of generation.
-
Unused/Expired Solid Compound: Pure this compound powder is the most concentrated form of the waste. It must be collected for hazardous disposal. Do not attempt to neutralize it.
-
Solutions: This includes stock solutions (e.g., in DMSO) and diluted working solutions. Due to the high potency and organic solvent content, these are considered hazardous waste.
-
Contaminated Labware (Non-Sharps): This category includes items like pipette tips, microfuge tubes, gloves, bench paper, and vials that have come into direct contact with this compound. These items are considered contaminated solid waste.
-
Contaminated Sharps: Needles, syringes, and glass Pasteur pipettes used to handle this compound solutions fall into this category. They pose a dual physical and chemical hazard.
Experimental Protocol: Waste Collection & Containment
Objective: To safely collect and contain all this compound waste streams in properly designated and labeled containers.
Materials:
-
Designated hazardous waste containers (chemically compatible, e.g., polyethylene for liquids, puncture-proof for sharps).[10]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
Procedure:
-
Container Preparation:
-
Labeling:
-
Clearly write all constituents on the label, including this compound and any solvents (e.g., "this compound, DMSO, Saline").[14] List the estimated percentage or volume of each component.
-
Include the full chemical names; avoid using abbreviations or formulas.[14]
-
Mark the appropriate hazard characteristics (e.g., "Toxic").
-
-
Waste Accumulation:
-
Solid Waste (Powder): Carefully place the original vial containing the unused compound into the designated solid hazardous waste container.
-
Liquid Waste: Pour solutions directly into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Contaminated Labware (Non-Sharps): Place all contaminated items (gloves, pipette tips, etc.) into a separate, plastic-lined container clearly marked as "Hazardous Waste."
-
Contaminated Sharps: Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
Diagram 1: this compound Waste Management Workflow
Caption: Decision workflow for the safe disposal of this compound waste streams.
Satellite Accumulation and Final Disposal
Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[14][15] This is a designated location at or near the point of waste generation where hazardous waste is stored until it is collected.
SAA Requirements:
-
Location: The SAA must be under the control of laboratory personnel. A designated section of a chemical fume hood or a labeled secondary containment tray on a workbench is a common practice.[14]
-
Capacity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic P-listed wastes, the limit is one quart.[15]
-
Container Management: All containers in the SAA must be properly labeled and sealed. They should be inspected weekly for any signs of leakage.[14]
-
Holding Times: A full container must be removed from the SAA within three days.[14] Partially filled containers can remain for up to one year.[14]
Arranging for Final Disposal
Laboratories are prohibited from transporting hazardous waste off-site.[13]
-
Contact Environmental Health & Safety (EHS): Once a waste container is full, contact your institution's EHS department to schedule a pickup.
-
Documentation: Maintain a log of all hazardous waste generated, including the date the container was filled and its contents.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste to a permitted treatment, storage, and disposal facility. For pharmaceutical waste like this compound, high-temperature incineration is the preferred method of destruction to ensure the potent molecule is fully broken down.[12]
Emergency Procedures: Spill Management
In the event of a this compound spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Secure: If the spill is large or involves a highly volatile solvent, evacuate the immediate area. Restrict access to the spill location.
-
Don PPE: Before addressing the spill, put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Containment:
-
Liquid Spill: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Solid Spill: Gently cover the spilled powder with damp paper towels to avoid creating airborne dust. Do not sweep dry powder.[7]
-
-
Cleanup:
-
Carefully collect all contaminated absorbent materials or damp towels using tongs or forceps.
-
Place all materials into a designated hazardous waste container.
-
Clean the spill area with soap and water or an appropriate decontaminating solution.
-
-
Dispose and Report: All cleanup materials must be disposed of as hazardous waste. Report the spill to your laboratory supervisor and institutional EHS department as required by policy.
By implementing this comprehensive disposal strategy, you ensure that your vital research with this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust and responsibility that extends beyond the product itself.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acs.org [acs.org]
- 12. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 13. medlabmag.com [medlabmag.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Operational Guide to Personal Protective Equipment for Handling GDC-0927
This guide provides a comprehensive framework for the safe handling of GDC-0927, a potent, non-steroidal, orally bioavailable, selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2] As a compound designed for high biological activity, this compound necessitates stringent safety protocols to protect researchers from occupational exposure. This document moves beyond a simple checklist, offering a procedural and logical basis for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personnel safety and experimental integrity.
The core principle underpinning these protocols is containment. Given the high potency of modern pharmaceutical ingredients, relying solely on PPE is often insufficient.[3] Therefore, these guidelines are designed to be implemented in conjunction with primary engineering controls, such as certified chemical fume hoods or containment ventilated enclosures (CVEs), including glove boxes.
Risk Assessment: Understanding the Hazard
This compound is a fine, solid powder.[4] The primary route of occupational exposure is through the inhalation of airborne particles generated during handling, such as weighing or transferring the solid compound. Dermal contact and accidental ingestion are also significant risks.
While clinical studies in patients outline adverse effects at therapeutic doses, the risk profile for laboratory personnel handling the pure, concentrated Active Pharmaceutical Ingredient (API) is fundamentally different and warrants a higher degree of precaution.[2][5] Potent compounds are characterized by low Occupational Exposure Limits (OELs), meaning even minuscule amounts can have a physiological effect.[6] Therefore, the objective is to create a multi-layered defense system where PPE serves as the critical final barrier.
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the task being performed. The following table summarizes the required PPE for common laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | N/A (in sealed containers) | Single Pair Nitrile | Lab Coat | Safety Glasses | Not Required |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or CVE | Double Pair Nitrile/Neoprene | Disposable Gown over Lab Coat | Safety Goggles & Face Shield | N95 Respirator (minimum); PAPR recommended[6][7] |
| Solution Preparation | Chemical Fume Hood | Double Pair Nitrile/Neoprene | Disposable Gown over Lab Coat | Safety Goggles & Face Shield | N95 Respirator |
| In Vitro/Cell Culture Work | Biosafety Cabinet (Class II) | Double Pair Nitrile | Disposable Gown | Safety Glasses | Not Required (within BSC) |
| Spill Cleanup (Solid) | N/A | Double Pair Nitrile/Neoprene | Disposable Coverall (e.g., Tyvek®)[8] | Safety Goggles & Face Shield | Powered Air-Purifying Respirator (PAPR) |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. The process should be performed in a designated anteroom or a clean area adjacent to the handling zone.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don a disposable gown or coverall over scrubs or lab coat. Ensure complete closure.[7]
-
Respiratory Protection: Fit-test and don the appropriate respirator (e.g., N95 or PAPR hood). Perform a seal check.
-
Eye/Face Protection: Don safety goggles, followed by a face shield for maximum protection against splashes.[7]
-
Outer Gloves: Don the second pair of gloves (a different color is recommended to identify breaches). The outer glove should extend over the cuff of the gown.
Caption: Sequential process for correctly donning PPE.
-
Outer Gloves: Remove the outer pair of gloves, peeling them away from the body and turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Remove the disposable gown or coverall by rolling it away from the body to contain any surface contamination. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand rub.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are crucial for safety and environmental responsibility.[9] All waste must be classified as hazardous pharmaceutical waste.[9][10]
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, heavily contaminated items (e.g., spill cleanup materials), and expired stock solutions.[9]
-
Trace Contaminated Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE (gloves, gowns), bench paper, and empty vials.[9]
-
Contaminated Sharps (Red or Black Containers, per institutional policy): For needles and syringes used to transfer this compound solutions. Syringes containing residual liquid must be disposed of in the bulk hazardous chemical waste container, not a standard sharps container.[9]
-
Identify and Classify: At the point of generation, determine the correct waste category for each item.[11]
-
Segregate: Place the waste into the corresponding color-coded, designated container.[11] Ensure containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and the date.[10]
-
Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[9]
-
Professional Disposal: Do not dispose of any this compound waste down the drain or in the regular trash.[9] Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department, which will typically involve incineration.[3][11]
Caption: Decision-making process for waste segregation.
By adhering to these detailed protocols, researchers can create a robust safety system that minimizes the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aiha.org [aiha.org]
- 4. fishersci.com [fishersci.com]
- 5. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
